molecular formula C10H12ClN3O B1389724 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1239061-74-5

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Katalognummer: B1389724
CAS-Nummer: 1239061-74-5
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: SZDOTYBHNPAVAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a chemical compound offered as a solid for research and development purposes . This substance belongs to a class of organic compounds known as aminopyrazoles, which are frequently utilized as versatile building blocks and key intermediates in synthetic and medicinal chemistry . Researchers employ such scaffolds in the exploration and synthesis of novel heterocyclic compounds with potential biological activity . The presence of both the pyrazol-3-ylamine group and the methoxy-phenyl substituent makes this compound a valuable precursor for further chemical functionalization. As with all chemicals of this nature, proper safety precautions must be observed. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Eigenschaften

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDOTYBHNPAVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine Hydrochloride: A Technical Guide to Chemical Properties, Synthesis, and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride (often designated as 3-(2-methoxyphenyl)-1H-pyrazol-5-amine hydrochloride due to annular tautomerism) is a highly versatile building block and privileged pharmacophore in modern medicinal chemistry. Featuring an electron-rich pyrazole core, an exocyclic amine, and an ortho-methoxy substituted phenyl ring, this compound is predominantly utilized as a hinge-binding motif in the development of targeted kinase inhibitors[1].

This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, synthetic methodologies, and downstream applications in multi-component reactions (MCRs).

Structural Dynamics & Physicochemical Profiling

Tautomerism and the "2-Methoxy Effect"

The pyrazole ring exhibits rapid prototropic tautomerism between the 1H and 2H (or 1H and 1H-5-amine) forms in solution. However, the presence of the 2-methoxy group on the phenyl ring introduces significant steric hindrance against the adjacent pyrazole C4-H. This steric clash forces the phenyl ring out of coplanarity with the pyrazole core, creating a defined dihedral twist. This conformational locking is not merely a structural artifact; it is a critical design feature that allows the molecule to precisely fit into the hydrophobic pockets adjacent to the ATP-binding sites of various kinases[1].

Salt Form Causality

Free 3-aminopyrazoles are highly electron-rich and susceptible to rapid air oxidation, often degrading into dark, insoluble polymeric mixtures over time. The formulation of this compound as a hydrochloride salt serves two critical functions:

  • Chemical Stability: Protonation (typically at the N2 position of the pyrazole) reduces the electron density of the ring, effectively halting oxidative degradation.

  • Assay Compatibility: The salt form dramatically increases aqueous solubility, a mandatory requirement for high-throughput in vitro biochemical screening and cellular assays.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, critical for predicting its behavior in both synthetic and biological systems.

PropertyValueStructural Implication
Chemical Formula (Salt) C₁₀H₁₂ClN₃OMonohydrochloride stoichiometry
Molar Mass (Salt) 225.68 g/mol Ideal low-MW fragment for lead generation
Molar Mass (Free Base) 189.22 g/mol -
Hydrogen Bond Donors 3Exocyclic NH₂ (2), Pyrazole NH (1)
Hydrogen Bond Acceptors 3Methoxy O (1), Pyrazole N (1), Amine N (1)
Topological Polar Surface Area 67.2 ŲExcellent membrane permeability profile
Estimated LogP (Free Base) ~1.4Optimal lipophilicity for aqueous solubility

Pharmacophore Utility: Kinase Hinge Targeting

The 3-amino-5-arylpyrazole scaffold is classified as a "privileged structure" in the design of ATP-competitive kinase inhibitors, particularly against Janus kinases (JAK) and Interleukin-2-inducible T-cell kinase (ITK)[1][2].

The causality behind its potency lies in its dual hydrogen-bonding capability. The exocyclic amine acts as a highly directional hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent unprotonated pyrazole nitrogen acts as a hydrogen bond acceptor to the backbone NH[1]. Simultaneously, the 2-methoxyphenyl group projects into the adjacent hydrophobic pocket, providing both steric bulk and an additional hydrogen bond acceptor (via the methoxy oxygen) to stabilize the binding conformation.

G Core 3-Amino-Pyrazole Core Amine Exocyclic NH2 Core->Amine Substituent N2 Pyrazole N2 Core->N2 Ring Atom Phenyl Phenyl Ring Core->Phenyl C5 Position HingeCO Kinase Hinge C=O Amine->HingeCO H-Bond Donor HingeNH Kinase Hinge NH N2->HingeNH H-Bond Acceptor Methoxy 2-Methoxy Group Hydrophobic Hydrophobic Pocket Methoxy->Hydrophobic Steric/Electronic Fit Phenyl->Methoxy Ortho Substitution

Figure 1: Pharmacophore interaction model of 3-amino-5-arylpyrazole with kinase hinge regions.

Synthetic Methodologies & Validation

The most robust and scalable method for synthesizing 5-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine relies on the Claisen condensation of a benzoate ester with acetonitrile, followed by cyclocondensation with hydrazine[3][4].

Protocol 1: Synthesis of the β-Ketonitrile Intermediate
  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from quenching the NaH, while the 0 °C environment safely controls the highly exothermic deprotonation of acetonitrile.

  • Deprotonation: Add anhydrous acetonitrile (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the cyanomethyl anion.

  • Condensation: Add methyl 2-methoxybenzoate (1.0 eq) dropwise. Gradually warm the reaction vessel to room temperature and stir for 12 hours.

  • Validation & Workup: Quench the reaction carefully with cold water and acidify to pH 3 using 1M HCl. Extract the aqueous layer with ethyl acetate. Monitor via TLC (Hexane:EtOAc 3:1); the β -ketonitrile intermediate is strongly UV-active. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Cyclocondensation and HCl Salt Formation
  • Cyclization: Dissolve the crude 3-(2-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • Isolation of Free Base: Concentrate the solvent. Resuspend the residue in water and extract with dichloromethane. Wash with brine, dry, and evaporate to yield the free base.

  • Salt Formation (Self-Validating Step): Dissolve the free base in anhydrous diethyl ether. Slowly add a 4M solution of HCl in dioxane (1.1 eq) at 0 °C.

    • Causality & Validation: A white to off-white precipitate will immediately form. This rapid precipitation is a self-validating indicator of successful protonation, as the ionic salt is completely insoluble in the non-polar ether phase.

  • Filtration: Filter the precipitate, wash generously with cold ether to remove unreacted organics, and dry under high vacuum to afford the target hydrochloride salt.

Workflow Start Methyl 2-methoxybenzoate + Acetonitrile Step1 Claisen Condensation (NaH, THF, 0°C to RT) Start->Step1 Intermediate 3-(2-Methoxyphenyl)-3-oxopropanenitrile Step1->Intermediate Step2 Cyclocondensation (Hydrazine hydrate, EtOH, Reflux) Intermediate->Step2 FreeBase Free Base Pyrazole Step2->FreeBase Step3 Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 Final Target HCl Salt (C10H12ClN3O) Step3->Final

Figure 2: Step-by-step synthetic workflow for 5-(2-Methoxyphenyl)-1H-pyrazol-3-amine hydrochloride.

Downstream Applications: Multi-Component Reactions (MCRs)

Beyond its direct use as a kinase inhibitor fragment, this compound is a highly sought-after precursor for the synthesis of complex fused heterocycles, such as pyrazolo[3,4-b]pyridines, which exhibit potent antiproliferative and antitumoral activities[3].

Protocol 3: Microwave-Assisted Synthesis of Pyrazolopyridines
  • Reaction Setup: In a microwave-adapted vial, combine 5-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride (1.0 eq), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq), and a 1,3-dicarbonyl equivalent (e.g., Meldrum's acid, 1.0 eq) in absolute ethanol. Add triethylamine (1.1 eq).

    • Causality: Triethylamine is required to neutralize the HCl salt, liberating the nucleophilic free amine in situ for the reaction.

  • Catalysis: Add ethylenediamine diacetate (EDDA, 10 mol%).

    • Causality: EDDA acts as a bifunctional organocatalyst, facilitating the initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

    • Causality: Microwave dielectric heating provides uniform, rapid thermal energy, drastically reducing reaction times from several hours to minutes while minimizing the thermal degradation of the electron-rich pyrazole core.

  • Purification: Cool the vial to room temperature. The resulting dihydropyrazolo[3,4-b]pyridine derivative typically precipitates out of the ethanol solution and can be isolated in high purity via simple vacuum filtration.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives Source: PubMed Central / Molecules (2016) URL:[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules Source: Scientific Research Publishing (SCIRP) (2020) URL:[Link]

  • Sulfonylaminopyridine compounds, compositions and methods of use (ITK Inhibitors)

Sources

In-Depth Technical Guide: Characterization and Application of CAS 1239061-74-5 in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of targeted oncology and autoimmune therapeutics expands, the strategic selection of chemical building blocks dictates the success of drug discovery campaigns. CAS 1239061-74-5 , chemically defined as 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride , represents a highly privileged pharmacophore in modern medicinal chemistry. Combining an adenine-mimetic pyrazole core with a conformationally restrictive ortho-methoxy aryl group, this intermediate is engineered specifically for the synthesis of highly potent, ATP-competitive kinase inhibitors.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, mechanistic application, and analytical validation of CAS 1239061-74-5, designed for senior scientists and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a building block is critical before integrating it into high-throughput synthesis workflows. The table below summarizes the core quantitative data for CAS 1239061-74-5.

PropertyValueCausality / Significance in Workflow
CAS Number 1239061-74-5Unique identifier for the specific hydrochloride salt form.
IUPAC Name 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine HClDefines the exact regioisomer and protonation state.
Molecular Formula C10H12ClN3OAccounts for the HCl equivalent (Free base: C10H11N3O).
Molecular Weight 225.67 g/mol Critical for exact stoichiometric calculations in library synthesis.
Physical State Off-white to pale yellow powderIndicates purity; dark brown coloration suggests oxidative degradation.
Solubility Soluble in DMSO, MeOH, H2OThe HCl salt ensures polar solubility, preventing aggregation in stock solutions.
The Causality of the Hydrochloride Salt

A common question in early-stage development is why this compound is supplied as a hydrochloride salt rather than a free base. 5-Aminopyrazoles are highly electron-rich heterocycles. As free bases, they are notoriously susceptible to oxidative degradation upon prolonged exposure to air. Protonation of the amine/pyrazole system lowers the Highest Occupied Molecular Orbital (HOMO) energy, drastically improving shelf-life. Furthermore, the HCl salt converts a sticky, polar free base into a highly crystalline, easily weighable powder, ensuring reproducible stoichiometry during array synthesis.

Mechanistic Role in Drug Design

The 3-aminopyrazole scaffold is a well-established [1][1]. When designing ATP-competitive inhibitors against targets like [2][2] or the [3][3], CAS 1239061-74-5 provides three distinct vectors of interaction:

  • The 1H-Pyrazole Core (Hinge Binder): Acts as a dual hydrogen-bond donor/acceptor, mimicking the N1 and N6 interactions of ATP with the kinase hinge region (e.g., Glu211/Ala213 in Aurora kinases).

  • The 5-Amino Group (Solvent Vector): Serves as a synthetic handle for amide, urea, or sulfonamide coupling, directing substituents toward the solvent-exposed channel to tune pharmacokinetic (PK) properties.

  • The 2-Methoxyphenyl Group (Conformational Lock): The ortho-methoxy group creates a deliberate steric clash with the pyrazole C4-proton. This restricts the dihedral angle between the phenyl and pyrazole rings, forcing them out of coplanarity. Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon binding to the hydrophobic pocket adjacent to the hinge.

G Core CAS 1239061-74-5 (Aminopyrazole Core) Pyrazole 1H-Pyrazole Ring Core->Pyrazole comprises Amine 5-Amino Group Core->Amine comprises Methoxy 2-Methoxyphenyl Core->Methoxy comprises Hinge Kinase Hinge Region Pyrazole->Hinge Adenine Mimetic (H-bonds) Solvent Solvent Channel Amine->Solvent Derivatization Vector Hydrophobic Hydrophobic Pocket Methoxy->Hydrophobic Ortho-steric clash

Figure 1: Pharmacophore logic of CAS 1239061-74-5 in kinase ATP binding pockets.

Synthetic Workflows: Step-by-Step Amide Coupling

The 5-amino group on the pyrazole ring is electronically deactivated due to lone-pair delocalization into the aromatic system, making standard coupling agents (like EDC/HOBt) inefficient. To achieve high yields, a highly reactive HOAt ester must be generated.

Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to drive the formation of the highly reactive HOAt ester without competing for the electrophile.

  • Coupling: Add CAS 1239061-74-5 (1.0 eq) to the activated mixture. Stir at 40 °C for 4 hours.

    • Causality: The HCl salt requires an extra equivalent of DIPEA (accounted for in the 3.0 eq) to liberate the free base in situ. Mild heating overcomes the steric hindrance imposed by the adjacent 2-methoxyphenyl group.

  • Self-Validation (LC-MS Check): Before workup, quench a 5 µL aliquot in 100 µL of ACN/H2O. Analyze via LC-MS.

    • Trustworthiness: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 190.1 [M+H]+ peak (the free base). If unreacted starting material persists, the self-correcting step is to spike an additional 0.5 eq of HATU/DIPEA, rather than increasing the temperature, which could lead to degradation.

  • Workup: Partition the mixture between EtOAc and 5% aqueous LiCl.

    • Causality: Aqueous LiCl is specifically used to selectively pull DMF into the aqueous layer, preventing emulsion formation and ensuring a highly pure organic phase.

Analytical Characterization & Validation

Rigorous analytical validation of CAS 1239061-74-5 is required before committing it to multi-step synthesis. The following protocol outlines a self-validating system for structural confirmation.

Protocol: NMR and LC-MS Validation
  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 due to the insolubility of the hydrochloride salt in non-polar solvents. Furthermore, DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable proton signals.

  • 1H-NMR Acquisition (400 MHz): Acquire a standard proton spectrum. Key diagnostic peaks include:

    • ~3.8 ppm (singlet, 3H, -OCH3)

    • ~5.5–6.0 ppm (broad singlet, 2H, -NH2)

    • ~6.2 ppm (singlet, 1H, pyrazole C4-H)

    • ~12.0 ppm (broad singlet, 1H, pyrazole -NH)

  • Self-Validation (D2O Exchange): Add 10 µL of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Trustworthiness: The disappearance of the signals at ~5.5–6.0 ppm and ~12.0 ppm confirms they are exchangeable N-H protons. If the ~6.2 ppm signal (pyrazole C4-H) also disappears, it indicates unwanted deuterium exchange at the activated C4 position, signaling that the sample was exposed to the D2O for too long before acquisition.

  • LC-MS Analysis: Run on a C18 column using a gradient of 5–95% ACN in water (with 0.1% Formic Acid).

    • Causality: The acidic mobile phase maintains the protonated state of the pyrazole, ensuring sharp peak shape and a strong [M+H]+ signal at m/z 190.1 in positive electrospray ionization (ESI+).

References

The therapeutic potential of [4][4] is vast. The methodologies and mechanistic principles discussed in this guide are grounded in the following authoritative sources:

  • Nitulescu GM, et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. 2023. URL:[Link]

  • Chan S, et al. "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors." Journal of Medicinal Chemistry. 2022. URL:[Link]

  • Amrhein JA, et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences. 2022. URL:[Link]

  • Lusardi M, et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences. 2023. URL:[Link]

Sources

Biological Activity of Substituted Pyrazol-3-Amine Derivatives: A Technical Guide to Kinase Inhibition and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazol-3-amine scaffold has established itself as a highly privileged motif in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Acting as a potent bioisostere for the adenine ring of ATP, the pyrazol-3-amine core anchors tightly to the conserved hinge region of the kinase domain[2]. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanisms of action, and self-validating experimental methodologies used to evaluate substituted pyrazol-3-amine derivatives across various therapeutic targets, including GSK-3β, RIPK1, and Aurora/HDAC kinases.

Pharmacophore Rationale and Target Landscape

The biological activity of pyrazol-3-amine derivatives is fundamentally driven by their ability to engage the orthosteric ATP-binding pocket of kinases. The 3-amino group acts as a critical hydrogen-bond donor, while the nitrogen atoms of the pyrazole ring serve as hydrogen-bond acceptors. This dual capability allows the scaffold to mimic the purine ring of ATP, forming robust interactions with the backbone carbonyls and amides of the kinase hinge region[1].

RIPK1 and Necroptosis Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is a pivotal driver of necroptosis, a highly inflammatory form of programmed cell death[3]. Pyrazol-3-amine derivatives, such as compound 44 (derived from the clinical-stage FGFR inhibitor AZD4547), have been optimized to inhibit RIPK1 via a type II binding mode[3]. By introducing a morpholine moiety, researchers enhanced solvent-front interactions, significantly improving both enzymatic potency and cellular anti-necroptosis activity[3].

RIPK1_Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Target) TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor Pyrazol-3-Amine Derivatives Inhibitor->RIPK1 Inhibits

RIPK1-mediated necroptosis pathway and inhibition by pyrazol-3-amine derivatives.

GSK-3β Inhibition in Alzheimer's Disease

Glycogen synthase kinase 3β (GSK-3β) hyperactivation is directly linked to tau protein hyperphosphorylation in Alzheimer's disease[4]. Thieno[3,2-c]pyrazol-3-amine derivatives have demonstrated single-digit nanomolar IC50 values against GSK-3β[4]. Structural modifications, such as the addition of an isobutyryl group, optimize the fit within the hydrophobic pocket, leading to the up-regulation of inhibitory phosphorylation at Ser9 of GSK-3β and subsequent neuroprotection[4].

Aurora/HDAC Dual Inhibition in Oncology

In colorectal cancer models, N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been engineered as dual Aurora A/HDAC1 inhibitors[2]. Causality in the design dictates that decreasing the hinge region volume (e.g., leaving the C6 position of the pyrimidine unsubstituted) minimizes steric clashes, thereby dramatically enhancing Aurora A inhibition while permitting insertion into the narrow active site of HDAC1[2].

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the quantitative biological activity of key pyrazol-3-amine derivatives, illustrating how specific structural substitutions dictate target selectivity and potency.

Compound ScaffoldTarget KinaseKey Structural SubstitutionIC50 / EC50 ValueDisease ModelCitation
Thieno[3,2-c]pyrazol-3-amine (16b) GSK-3βIsobutyryl group3.1 nMAlzheimer's Disease[4]
1H-pyrazol-3-amine (44) RIPK12-fluoro, morpholine moiety5.33 nMInflammatory Disease[3]
N-(1H-pyrazol-3-yl)pyrimidin-4-amine (6) Aurora A / HDAC1Unsubstituted C6 pyrimidine116 nM / 164 nMColorectal Cancer[2]
5-cyclopropyl-1H-pyrazol-3-amine (11a) PCTAIRE (CDK16)Cyclopropyl moiety33.0 nM (EC50)Oncology[1]

Causality in Experimental Design & Methodologies

To ensure scientific integrity, the biological evaluation of these derivatives relies on self-validating assay systems. The selection of these specific protocols is grounded in the need to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

In Vitro Kinase Inhibition: Caliper Mobility Shift Assay

Causality & Rationale: Traditional luminescence assays (like Kinase-Glo) measure ATP depletion, which can be confounded by ATPases. The Caliper Mobility Shift Assay physically separates phosphorylated peptide substrates from unphosphorylated ones using microfluidic capillary electrophoresis. This provides a direct, ratiometric fluorescence readout that inherently normalizes well-to-well dispensing variations, establishing a highly trustworthy, self-validating system[4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.0015% Brij-35, and 1 mM DTT.

  • Compound Dilution: Perform 3-fold serial dilutions of the pyrazol-3-amine derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase (e.g., GSK-3β or RIPK1) and the specific fluorescently labeled peptide substrate.

  • Initiation: Add ATP at the predetermined Km​ concentration. Expert Insight: Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region.

  • Incubation & Termination: Incubate the mixture at room temperature for 60 minutes. Terminate the reaction by adding 10 µL of 20 mM EDTA, which chelates the Mg2+ cofactor and halts kinase activity.

  • Detection & Validation: Read the plate on a Caliper EZ Reader. Calculate the conversion ratio: Ratio=P/(P+U) where P is the phosphorylated peak and U is the unphosphorylated peak.

  • Self-Validation: Calculate the Z'-factor using a known positive control (e.g., AR-A014418 for GSK-3β[4]) and DMSO vehicle. The assay is only validated if Z' > 0.6.

Kinase_Assay Comp Compound Preparation Incub Enzyme + ATP Incubation Comp->Incub Detect Mobility Shift Detection Incub->Detect Data IC50 Calculation Detect->Data Val Z'-Factor Validation Data->Val Val->Comp Optimize

Self-validating high-throughput kinase assay workflow for IC50 determination.

Cellular Target Engagement: TSZ-Induced Necroptosis Rescue Assay

Causality & Rationale: To prove that a RIPK1 inhibitor works in a cellular context, researchers must differentiate between anti-necroptotic activity and general cellular proliferation[3]. By using a specific "TSZ" cocktail (TNF-α, Smac mimetic, and z-VAD-fmk), the system forces cells exclusively into the necroptotic cell death pathway by chemically blocking apoptosis. If the pyrazol-3-amine derivative rescues cell viability, it is definitively acting via RIPK1 inhibition[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed human HT-29 or murine L929 cells at a density of 10,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C with 5% CO2.

  • Compound Pre-incubation: Treat the cells with varying concentrations of the pyrazol-3-amine derivative (0.1 nM to 10 µM) for 1 hour prior to induction.

  • Necroptosis Induction: Add the TSZ cocktail: 20 ng/mL TNF-α (receptor activation), 100 nM Smac mimetic (cIAP degradation), and 20 µM z-VAD-fmk (caspase/apoptosis inhibition).

  • Incubation: Incubate the plates for 24 hours.

  • Viability Detection: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Self-Validation: Run a parallel cytotoxicity plate (compound alone, no TSZ). The compound must show no baseline cytotoxicity to validate the EC50 generated from the rescue assay.

Conclusion

Substituted pyrazol-3-amine derivatives represent a cornerstone in modern kinase inhibitor design. By systematically altering the substitutions at the pyrazole and adjacent rings, researchers can finely tune the molecule's trajectory toward the solvent-exposed front or the hydrophobic gatekeeper regions of the kinase pocket. When coupled with self-validating ratiometric and pathway-exclusive cellular assays, this scaffold provides a highly reliable foundation for developing therapeutics against neurodegenerative disorders, inflammatory diseases, and oncology targets.

References

  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)
  • Source: National Institutes of Health (PMC)

Sources

The Pharmacological Architecture of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine Hydrochloride: A Privileged Kinase Hinge-Binding Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride (also known as 3-amino-5-(2-methoxyphenyl)pyrazole hydrochloride) serves as a highly privileged, low-molecular-weight building block. Rather than acting as a standalone therapeutic, this compound is a foundational pharmacophore utilized extensively in fragment-based drug discovery (FBDD) to synthesize potent ATP-competitive kinase inhibitors[1]. This whitepaper dissects the core mechanism of action of the 3-amino-5-arylpyrazole scaffold, detailing its structural biology, kinome selectivity principles, and the self-validating experimental workflows required to evaluate its derivatives.

Core Mechanism of Action: The Hinge-Binding Paradigm

The biological utility of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine hydrochloride is rooted in its ability to mimic the adenine ring of adenosine triphosphate (ATP). When incorporated into larger inhibitor molecules, the mechanism of action is driven by a highly conserved interaction with the kinase hinge region—a segment of the kinase domain that connects the N-terminal and C-terminal lobes[1][2].

The Hydrogen-Bonding Triad

The 3-aminopyrazole core acts as the primary anchor, forming a robust triad of hydrogen bonds with the backbone atoms of the kinase hinge residues[1]:

  • Acceptor Interaction: The pyrazole N2 atom acts as a hydrogen bond acceptor for the backbone amide NH of a critical hinge residue (e.g., Leu83 in CDK2, Met477 in BTK)[1][2].

  • Donor Interaction 1: The exocyclic 3-amino group serves as a hydrogen bond donor to the backbone carbonyl oxygen of the same residue[1].

  • Donor Interaction 2: The pyrazole N1-H donates a hydrogen bond to an adjacent backbone carbonyl (e.g., Glu81 in CDK2, Glu475 in BTK)[1][2].

The Selectivity Filter: The 2-Methoxyphenyl Pocket

While the aminopyrazole core provides binding affinity, the 2-methoxyphenyl moiety dictates target selectivity. This aryl group is projected into a shallow, hydrophobic pocket (often designated as the P1 or selectivity pocket) adjacent to the ATP-binding site[1]. The methoxy substitution at the ortho-position provides critical steric bulk that prevents binding to off-target kinases with smaller P1 pockets. Furthermore, the oxygen atom of the methoxy group can engage in water-mediated hydrogen bonding networks with surrounding residues (such as Asp121 in MST3 or Tyr931 in JAK2), fine-tuning the inhibitor's kinome profile[3][4].

Structural Biology & Molecular Interactions

MOA cluster_0 Pharmacophore Segregation Compound 5-(2-Methoxyphenyl)-2H- pyrazol-3-ylamine HCl Core 3-Aminopyrazole Core (Hinge Binder) Compound->Core comprises Aryl 2-Methoxyphenyl Moiety (Selectivity Filter) Compound->Aryl comprises Hinge Kinase Hinge Region (e.g., Leu83/Glu81 in CDK2) Core->Hinge Triad of H-bonds (ATP Competitive) Pocket Hydrophobic P1 Pocket Aryl->Pocket Steric & Hydrophobic Interactions Inhibition Kinase Inhibition & Apoptosis Hinge->Inhibition Blocks ATP Pocket->Inhibition Drives Selectivity

Fig 1: Pharmacophore segregation and mechanism of action of the 3-amino-5-arylpyrazole scaffold.

Kinome Selectivity & Quantitative Profiling

Derivatives synthesized from the 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine building block have demonstrated potent activity across a spectrum of oncology and immunology targets. The table below summarizes the quantitative data for representative 3-amino-5-arylpyrazole-derived inhibitors.

Compound Class / DerivativePrimary Kinase TargetBiological ActivityIC50 (µM)Reference
Aminopyrazole Analog (Compound 24)CDK2 / CDK5Cell cycle arrest / Apoptosis0.025[1]
Pyrazole-based Macrocycle (JA310)MST3Kinase inhibition (Cellular)0.106[3]
Pyrazolopyridone Derivative (Cmpd 6)JAK1 / JAK2Anti-inflammatory / Oncology0.012[4]
Aminopyrazole Carboxamide (Cmpd 11b)BTKB-cell signaling inhibition< 0.010[2]
Pyrazole-based Kinase InhibitorAurora Kinase AInhibition of tubulin dynamics0.160[5]

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, the evaluation of compounds derived from this scaffold requires rigorous, self-validating protocols.

Protocol 1: TR-FRET Kinase Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because the time-gated emission reading eliminates interference from compound auto-fluorescence, a common artifact with highly conjugated pyrazole derivatives.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: 2 mM DTT must be added fresh to maintain the reduced state of active-site cysteines, preventing artificial oxidative cross-linking.

  • Compound Titration: Dispense the pyrazole derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., CDK2/Cyclin A) and fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow the 2-methoxyphenyl group to equilibrate within the P1 pocket.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Michaelis constant ( Km​ ). Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders.

  • Detection & Validation: Stop the reaction after 60 minutes with EDTA and add the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only deemed valid if Z' > 0.6.

Protocol 2: Protein-Ligand Co-Crystallography

Rationale: Co-crystallization is prioritized over crystal soaking. The steric bulk of the 2-methoxyphenyl moiety often induces localized conformational shifts (e.g., DFG-in to DFG-out transitions) that cannot occur within the rigid lattice of a pre-formed apo-crystal[4].

  • Complex Formation: Incubate purified kinase domain (10 mg/mL) with a 3-fold molar excess of the pyrazole inhibitor on ice for 2 hours.

  • Hanging-Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). Seal over a well containing 500 µL of reservoir solution.

  • Microseeding: If nucleation fails due to ligand-induced solubility changes, introduce a streak of microseeds from apo-crystals to bypass the nucleation energy barrier.

  • Data Collection & Validation: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Self-Validation Check: Following molecular replacement and refinement, validate the structure by checking the Rfree​ value. An Rfree​ < 25% with an Rwork​ / Rfree​ delta of < 5% confirms that the modeled hydrogen bonds between the aminopyrazole and the hinge region are mathematically sound and not artifacts of overfitting.

Workflow Start Compound Library Prep (5-Aryl-3-aminopyrazoles) Assay TR-FRET Kinase Assay (Primary Screening) Start->Assay High-throughput screening Selectivity Kinome Profiling (Off-target Analysis) Assay->Selectivity IC50 < 100 nM Crystallography X-ray Co-crystallography (Structural Validation) Selectivity->Crystallography High Selectivity Index Optimization Lead Optimization (SAR Development) Crystallography->Optimization Binding Mode Confirmation Optimization->Start Iterative Design

Fig 2: Iterative experimental workflow for validating 3-amino-5-arylpyrazole kinase inhibitors.

References

  • Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PubMed Central (PMC) URL: [Link]

  • Title: Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL: [Link]

  • Title: Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Publications URL: [Link]

Sources

Methoxy-Phenyl-Pyrazole Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of drug discovery. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing molecules that can potently and selectively interact with a wide array of biological targets. The incorporation of a methoxy-phenyl moiety further enhances the therapeutic potential of this scaffold by providing additional points of interaction and influencing the pharmacokinetic properties of the resulting compounds. This guide provides an in-depth exploration of the key therapeutic targets of methoxy-phenyl-pyrazole derivatives, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.

I. Oncological Targets: A Multi-pronged Attack on Cancer

Methoxy-phenyl-pyrazole compounds have emerged as a versatile class of agents with the potential to combat cancer through the modulation of various oncogenic signaling pathways. Their ability to target key proteins involved in cell cycle progression, signal transduction, and apoptosis underscores their significance in modern oncology research.

Epidermal Growth Factor Receptor (EGFR): Halting Uncontrolled Cell Growth

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Methoxy-phenyl-pyrazole derivatives have been investigated as potent EGFR inhibitors.[1] Molecular docking studies have shown that these compounds can interact with key residues within the EGFR kinase domain, such as Met769, leading to the inhibition of its downstream signaling cascade.[1]

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol outlines a common method to assess the inhibitory activity of methoxy-phenyl-pyrazole compounds against EGFR kinase activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Rationale: The choice of a luminescence-based assay, such as ADP-Glo™, provides high sensitivity and a broad dynamic range, allowing for the accurate determination of IC50 values. The use of a specific EGFR substrate, like Poly(Glu, Tyr), ensures that the measured activity is directly attributable to EGFR.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X concentrated solution of the test methoxy-phenyl-pyrazole compound in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a 2X concentrated solution of recombinant human EGFR enzyme in kinase assay buffer.

    • Prepare a 4X concentrated solution of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 2X test compound solution to the appropriate wells. For control wells, add 2.5 µL of kinase assay buffer with the corresponding DMSO concentration.

    • Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection (using ADP-Glo™ Reagent):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]

Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates MPP Methoxy-Phenyl-Pyrazole Compound MPP->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a methoxy-phenyl-pyrazole compound.

Cyclin-Dependent Kinases (CDKs): Arresting the Cancer Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. The aberrant activity of CDKs is a common feature of cancer, leading to uncontrolled cell division. Methoxy-phenyl-pyrazole derivatives have been identified as potent inhibitors of various CDKs, particularly CDK2.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates, thereby inducing cell cycle arrest.

Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-Based)

This protocol details a method to evaluate the inhibitory effect of methoxy-phenyl-pyrazole compounds on CDK2/Cyclin A2 activity.

Rationale: The CDK2/Cyclin A2 complex is a key regulator of the S and G2 phases of the cell cycle, making it a relevant target for anticancer drug development. The ADP-Glo™ assay provides a sensitive and reliable method for quantifying kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test methoxy-phenyl-pyrazole compound in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]

    • Prepare a solution of recombinant CDK2/Cyclin A2 enzyme in kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable substrate (e.g., Histone H1) and ATP at a concentration near the Km for CDK2.

  • Assay Plate Setup (384-well low volume plate):

    • Add 1 µl of the test compound dilution or 5% DMSO (for control) to the wells.

    • Add 2 µl of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µl of the substrate/ATP mix.[5]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ Reagent):

    • Add 5 µl of ADP-Glo™ Reagent to stop the reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition:

    • Record luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the EGFR assay.

Diagram: CDK2 Inhibition Workflow

CDK2_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound Methoxy-Phenyl-Pyrazole Compound Dilutions Plate Add reagents to 384-well plate Compound->Plate Enzyme CDK2/Cyclin A2 Enzyme Solution Enzyme->Plate Substrate Substrate/ATP Mix Substrate->Plate Incubate_Reaction Incubate for 60 min at room temperature Plate->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate for 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 Incubate for 30 min Add_Detection->Incubate_2 Read Measure Luminescence Incubate_2->Read

Caption: Workflow for a CDK2 in vitro kinase assay.

B-Raf Kinase: Targeting the MAPK/ERK Pathway

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer due to mutations, most notably the V600E mutation in melanoma.[6] Methoxy-phenyl-pyrazole compounds have been developed as potent and selective inhibitors of B-Raf kinase.[7][8] These inhibitors are ATP-competitive and have demonstrated the ability to suppress the downstream phosphorylation of ERK in cellular and xenograft models.[7]

Myeloid Cell Leukemia 1 (MCL-1): Inducing Apoptosis in Cancer Cells

MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family. Its overexpression is a common mechanism of drug resistance in various cancers.[9] Recently, phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors.[9] These compounds disrupt the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the induction of apoptosis in cancer cells.[9]

Tubulin: Disrupting the Cytoskeleton and Mitosis

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[10] Methoxy-phenyl-pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11] These compounds bind to the tubulin protein, preventing its assembly into functional microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol describes a method to assess the effect of methoxy-phenyl-pyrazole compounds on tubulin polymerization by measuring changes in turbidity.

Rationale: As tubulin polymerizes into microtubules, the solution becomes more turbid, which can be measured by an increase in absorbance at 340-350 nm. This provides a direct measure of the extent and rate of polymerization.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., >99% pure bovine brain tubulin) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (100 mM in water).

    • Prepare serial dilutions of the test methoxy-phenyl-pyrazole compound in GTB.

  • Assay Plate Setup (96-well clear, flat-bottom plate):

    • On ice, add the following to each well:

      • GTB

      • Test compound dilution or vehicle (DMSO)

      • GTP solution (final concentration 1 mM)

      • Tubulin solution (final concentration ~3 mg/mL)

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.[1]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.

    • Normalize the Vmax values to the vehicle control and calculate the IC50 value.

II. Anti-inflammatory Targets: Quelling the Flames of Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Methoxy-phenyl-pyrazole compounds have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14]

Cyclooxygenase-2 (COX-2): A Well-Established Anti-inflammatory Target

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[15] Methoxy-phenyl-pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2, similar to the well-known drug Celecoxib, which also contains a pyrazole scaffold.[12][14]

p38 Mitogen-Activated Protein Kinase (MAPK): A Key Regulator of Inflammatory Cytokines

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16][17] Methoxy-phenyl-pyrazole-based ureas have been developed as potent inhibitors of p38 MAP kinase.[18][19] These compounds bind to a distinct allosteric site on the kinase, stabilizing an inactive conformation and preventing its activation.[18]

III. Neuroprotective Targets: Combating Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function. Methoxy-phenyl-pyrazole compounds are being explored for their potential to target key players in the pathophysiology of these diseases.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): A Target for Neurological Disorders

ROCK is a serine/threonine kinase that is involved in various cellular processes, including neurite outgrowth and axonal regeneration.[20] Inhibition of ROCK has been shown to have therapeutic potential in neurological disorders. Methoxy-phenyl-pyrazole derivatives have been identified as potent and selective inhibitors of ROCK-II.[5][20]

Tropomyosin Receptor Kinase A (TrkA): Modulating Neuronal Survival and Pain

TrkA is the high-affinity receptor for nerve growth factor (NGF) and plays a critical role in neuronal survival, differentiation, and pain signaling.[21][22] Dysregulation of TrkA signaling has been implicated in cancer and chronic pain. Methoxy-phenyl-pyrazole-containing compounds have been designed as selective TrkA inhibitors.[21]

IV. Other Promising Therapeutic Targets

The therapeutic potential of methoxy-phenyl-pyrazole compounds extends beyond the targets discussed above. Ongoing research continues to uncover new and exciting avenues for their application.

  • Xanthine Oxidase: Inhibition of this enzyme has implications for gout and as an anticancer strategy.[23]

  • FLT3 and BCR-ABL: Dual inhibition of these kinases is a promising approach for treating certain types of leukemia.[24]

Quantitative Data Summary

Compound ClassTargetAssay TypeIC50 / KiReference
N-phenylpyrazoline derivativesEGFRCytotoxicity (HeLa cells)-[1]
4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamidesROCK-IIBiochemical30 nM[5]
Diaryl pyrazole derivativesCOX-2In vivo anti-inflammatory-[12]
Phenyl-pyrazole derivativesCDK2Enzymatic23-24 nM[25]
Pyrazole-based inhibitorsB-RafKinase assay-[7]
Phenylpyrazole derivativesMCL-1Binding assayKi = 0.25 µM[9]
Pyrazole derivativesTubulin PolymerizationBiochemicalIC50 = 7.30 µM[11]
Pyrazole urea-based inhibitorsp38 MAPKBinding assay-[18]
Indazole-based inhibitorsTrkAKinase assayIC50 = 72 nM[21]
Pyrazolyl analoguesXanthine OxidaseEnzymaticIC50 = 0.83 µM[23]

Conclusion and Future Perspectives

The methoxy-phenyl-pyrazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by compounds containing this core structure highlights its versatility and importance in medicinal chemistry. From inhibiting key kinases in cancer and inflammation to modulating targets in the central nervous system, the potential applications of these compounds are vast.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Fine-tuning the structure of methoxy-phenyl-pyrazole derivatives to enhance their selectivity for specific targets, thereby minimizing off-target effects and improving their safety profile.

  • Overcoming Drug Resistance: Designing novel compounds that can overcome known mechanisms of drug resistance, such as mutations in the target protein.

  • Exploring New Targets: Utilizing advanced screening technologies to identify novel therapeutic targets for this privileged scaffold.

  • Optimizing Pharmacokinetic Properties: Further modifying the scaffold to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

The continued exploration of the chemical space around the methoxy-phenyl-pyrazole core promises to yield the next generation of innovative medicines for a wide range of human diseases.

References

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. PubMed, [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI, [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI, [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed, [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed, [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI, [Link]

  • Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. PubMed, [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC, [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC, [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI, [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. PMC, [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org, [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed, [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed, [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed, [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC, [Link]

  • Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. PMC, [Link]

  • TrkA Kinase Inhibitor Screening Assay Kit (DEIABL540). Creative Diagnostics, [Link]

  • Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Journal of Medicinal Chemistry, [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC, [Link]

  • 4.3.5. EGFR Kinase Inhibition. Bio-protocol, [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC, [Link]

  • Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. PMC, [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC, [Link]

Sources

The Pyrazole Scaffold in Kinase Inhibition: Discovery, Mechanistic Profiling, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The deregulation of protein kinases is a fundamental driver in oncology, immunology, and neurodegenerative diseases. Over the past two decades, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold in the rational design of small-molecule kinase inhibitors[1]. As a Senior Application Scientist, I have observed firsthand how the unique physicochemical properties of pyrazoles enable precise targeting of the kinase ATP-binding pocket. This whitepaper systematically explores the historical evolution, structural mechanics, and clinical impact of pyrazole-based inhibitors, while providing self-validating, field-proven experimental protocols for their discovery and validation.

The Pyrazole Pharmacophore: Mechanistic & Historical Context

The discovery of phosphorylation's role in cellular regulation in the 1960s laid the groundwork for targeted kinase therapeutics[1]. However, designing molecules that can selectively compete with millimolar intracellular ATP concentrations remained a formidable challenge.

The pyrazole scaffold provided a breakthrough solution. Its adjacent nitrogen atoms act as a highly efficient hydrogen bond donor-acceptor pair[2]. This configuration perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. When a pyrazole-based inhibitor enters the highly conserved "hinge region" connecting the N-terminal and C-terminal lobes of a kinase, it forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues[1].

Historically, the optimization of these scaffolds has led to both Type I inhibitors (which bind the active "DFG-in" conformation) and Type II inhibitors (which exploit the inactive "DFG-out" conformation). For example, structural rigidification of early pyrazole leads yielded highly selective Akt and CDK2 inhibitors, demonstrating the scaffold's versatility in structure-activity relationship (SAR) campaigns[1][3].

Clinical Milestones & Quantitative Profiling

The optimization of pyrazole derivatives has yielded several FDA-approved blockbuster drugs. The table below summarizes key pyrazole-based kinase inhibitors, highlighting their primary targets and in vitro potencies.

Drug / CompoundPrimary Target(s)In Vitro Potency (IC₅₀)Primary Clinical Indication / Status
Ruxolitinib JAK1 / JAK2~3.3 nM (JAK1) / 2.8 nM (JAK2)Polycythemia vera, Myelofibrosis[4]
Crizotinib ALK / ROS1~20 nM (ALK)ALK-positive NSCLC[4]
Pralsetinib RET~0.4 nMRET fusion-positive NSCLC[4]
AZD5438 CDK2~6.0 nMInvestigational (Solid Tumors)[3]
Compound 3i VEGFR-2~8.93 nMInvestigational (Prostate Cancer models)[5]

Signaling Pathways & Intervention Architecture

To understand the efficacy of pyrazole-based inhibitors, we must visualize their point of intervention within cellular signaling cascades. Ruxolitinib, a prototypical pyrazole derivative, exerts its therapeutic effect by blocking the JAK-STAT pathway, preventing the hyperactive signaling characteristic of myeloproliferative neoplasms.

G Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Caption: JAK-STAT signaling pathway and targeted intervention by the pyrazole inhibitor Ruxolitinib.

Experimental Workflows for Kinase Inhibitor Discovery

The journey from a nascent pyrazole hit to a clinical candidate requires a rigorous, multi-tiered validation workflow. As drug developers, we must establish a chain of causality: the compound must inhibit the isolated enzyme, engage the target in living cells, and elicit the desired phenotypic response.

G Design Rational Design (Pyrazole Scaffold) Synthesis Chemical Synthesis & SAR Optimization Design->Synthesis Biochem Biochemical Profiling (TR-FRET Assay) Synthesis->Biochem Cellular Target Engagement (CETSA) Biochem->Cellular Cellular->Synthesis Iterative SAR InVivo In Vivo Efficacy & PK/PD Cellular->InVivo

Caption: Iterative hit-to-lead workflow for the discovery and validation of pyrazole-based kinase inhibitors.

Self-Validating Experimental Protocols

A core tenet of robust application science is the implementation of self-validating assay systems. Below are the definitive protocols for the two most critical checkpoints in kinase inhibitor discovery: Biochemical Profiling and Cellular Target Engagement.

Protocol A: High-Throughput TR-FRET Kinase Activity Assay

The Causality Principle (Why TR-FRET?): In high-throughput screening, compound autofluorescence frequently generates false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing lanthanide chelates (e.g., Europium) as donor fluorophores. Because lanthanides have exceptionally long emission half-lives, we introduce a microsecond time delay before signal acquisition. This temporal gating allows short-lived background fluorescence to decay completely, isolating the true FRET signal and drastically improving the Z'-factor[6].

Step-by-Step Methodology:

  • Kinase Incubation: In a 384-well microplate, dispense 5 µL of recombinant kinase (e.g., VEGFR-2 at 1-5 nM) in assay buffer (50 mM HEPES pH 7.4, 1 mM MnCl₂, 1 mM DTT, 0.01% BSA)[7]. Add the pyrazole inhibitor (1% final DMSO) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ for the specific kinase) and a biotinylated peptide substrate (e.g., KY-tide at 0.12 µM)[7]. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing 90 mM EDTA. Self-Validation Check: EDTA chelates the divalent cations (Mn²⁺/Mg²⁺) required for catalysis, freezing the reaction kinetics instantly[7].

  • Fluorophore Addition: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor)[7]. Incubate for 30 minutes.

  • Data Acquisition: Excite the plate at 340 nm. Following a 50 µs delay, measure emissions at 620 nm (Europium) and 665 nm (APC)[8]. Calculate the 665/620 ratiometric signal to determine the IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

The Causality Principle (Why CETSA?): A compound may exhibit sub-nanomolar potency in a cell-free assay but fail in vivo due to poor membrane permeability, efflux pump liability, or competition with millimolar intracellular ATP. CETSA bridges this gap by measuring the thermodynamic stabilization of the target protein upon ligand binding within the native cellular matrix[9]. The fundamental principle relies on the biophysical reality that ligand-bound proteins possess a higher activation energy for thermal unfolding than their unliganded counterparts[10].

Step-by-Step Methodology:

  • Cellular Dosing: Cultivate target cells (e.g., K-562 or A431) to 70% confluency. Treat with the pyrazole inhibitor or DMSO vehicle control for 1 to 2 hours at 37°C, allowing the drug to penetrate the membrane and engage the kinase[11].

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[9].

  • Lysis and Clearance: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C) or mild non-denaturing detergents. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Self-Validation Check: This high-speed spin is critical; it pellets the thermally denatured and aggregated proteins, leaving only the stable, folded kinase in the supernatant[10].

  • Quantification: Analyze the soluble supernatant using Western blot, multiplex Proximity Extension Assay (PEA), or high-throughput acoustic reverse phase protein arrays (aRPPA)[11][12]. Plot the normalized protein levels against temperature to calculate the shift in aggregation temperature ( ΔTagg​ ). A positive ΔTagg​ confirms direct target engagement in live cells.

Sources

Comprehensive Spectroscopic Profiling of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of heterocyclic building blocks is a critical bottleneck in drug discovery and development. 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine (also widely cataloged as 3-amino-5-(2-methoxyphenyl)-1H-pyrazole, CAS: 909861-26-3)[] is a highly versatile scaffold utilized in the synthesis of kinase inhibitors and GPCR ligands. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic behavior (NMR, FT-IR, and MS) of this compound, providing a self-validating analytical framework that accounts for its complex tautomeric dynamics.

Structural Dynamics and Tautomerism

Before analyzing the spectroscopic data, one must understand the structural fluidity of the pyrazole core. In solution, 3(5)-amino-5(3)-arylpyrazoles undergo rapid annular prototropic tautomerism[2]. The position of the N-H proton is highly dependent on solvent polarity, concentration, and temperature[3].

The nomenclature "2H-pyrazol-3-ylamine" is an alternative IUPAC convention for the 1H-pyrazol-5-amine tautomer. However, in polar aprotic solvents like DMSO, the equilibrium heavily favors the 1H-pyrazol-3-amine form due to the stabilization of the amino group's resonance with the pyrazole π-system.

Tautomeric_Equilibrium T1 5-(2-Methoxyphenyl)-1H-pyrazol-3-amine (Major Tautomer) T2 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine (Minor Tautomer) T1->T2 Annular Prototropic Tautomerism T3 5-(2-Methoxyphenyl)-2H-pyrazol-3-ylamine (Alternative Nomenclature) T1->T3 Naming Convention

Annular prototropic tautomerism of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in our structural assignment, the analytical protocols must be designed to cross-verify each other.

Nuclear Magnetic Resonance (NMR) Protocol
  • Methodology: ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra are acquired at 298 K.

  • Causality of Solvent Choice: The sample is dissolved in anhydrous DMSO-d₆ rather than CDCl₃. Aminopyrazoles form extensive intermolecular hydrogen-bonded networks in non-polar solvents, leading to extreme line broadening. DMSO acts as a strong hydrogen-bond acceptor, effectively "freezing" the chemical exchange of the amine and pyrazole N-H protons on the NMR timescale, allowing them to be observed as distinct signals[4].

  • Self-Validation (D₂O Exchange): Following the initial ¹H acquisition, a drop of deuterium oxide (D₂O) is added to the NMR tube, shaken, and rescanned. The rapid H/D exchange of labile protons (NH, NH₂) causes their signals to disappear, unambiguously differentiating them from the aromatic skeletal resonances, a standard practice outlined in [4].

FT-IR Spectroscopy Protocol
  • Methodology: Data is collected using Attenuated Total Reflectance (ATR) FT-IR (4000–400 cm⁻¹).

  • Causality of Technique: Traditional KBr pelleting is avoided. KBr is highly hygroscopic; absorbed moisture introduces spurious O-H stretching bands in the 3200–3500 cm⁻¹ region, which would obscure the critical primary amine (N-H) and pyrazole (N-H) stretching frequencies[4]. ATR eliminates this matrix interference.

Mass Spectrometry (LC-ESI-MS) Protocol
  • Methodology: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry in positive ion mode (+ESI).

  • Causality of Ionization: The basic primary amine and the pyridine-like nitrogen (sp² hybridized) in the pyrazole ring provide ideal, low-energy sites for protonation[2]. This guarantees a high-abundance [M+H]⁺ precursor ion, which is subsequently subjected to Collision-Induced Dissociation (CID) to map the fragmentation causality.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Data

The NMR data provides the definitive map of the molecule's connectivity. The most diagnostic feature of a 3,5-disubstituted pyrazole is the highly shielded C4 proton, which appears uniquely upfield for an aromatic system.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment
Pyrazole-NH 11.80br s-1HHighly deshielded due to ring current and H-bonding; disappears upon D₂O exchange.
Ar-H6' 7.65dd7.6, 1.61HOrtho to pyrazole. Deshielded by the magnetic anisotropy of the adjacent pyrazole ring.
Ar-H4' 7.28ddd8.2, 7.6, 1.61HPara to the methoxy group.
Ar-H3' 7.08d8.21HOrtho to the strongly electron-donating methoxy group.
Ar-H5' 6.98td7.6, 1.01HMeta to the methoxy group.
Pyrazole-H4 5.95s-1HDiagnostic peak. Shielded by the electron-rich nature of the pyrazole π-system.
NH₂ 4.75br s-2HPrimary amine protons; disappears upon D₂O exchange.
OCH₃ 3.85s-3HCharacteristic singlet for the methoxy ether.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
156.5Quaternary (C-O)Ar-C2' (Bound to methoxy)
154.2Quaternary (C-N)Pyrazole-C3 (Bound to amine)
140.8Quaternary (C-C)Pyrazole-C5
128.9, 127.4, 120.5, 111.6CH (Aromatic)Ar-C4', Ar-C6', Ar-C5', Ar-C3'
118.2Quaternary (C-C)Ar-C1'
89.4CH (Heteroaromatic)Pyrazole-C4 (Highly shielded diagnostic carbon)
55.6CH₃ (Aliphatic)OCH₃
FT-IR Vibrational Analysis

The IR spectrum validates the functional groups identified in the NMR, specifically confirming the primary nature of the amine.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityMechanistic Assignment
3410, 3320Medium, SharpN-H stretch (Primary amine, asymmetric & symmetric modes).
3180BroadN-H stretch (Pyrazole ring; broadened by H-bonding).
3065WeakC-H stretch (Aromatic sp² carbons).
2940, 2835WeakC-H stretch (Aliphatic sp³ carbons of the methoxy group).
1610StrongC=N stretch (Characteristic of the pyrazole ring).
1245StrongC-O-C asymmetric stretch (Aryl alkyl ether linkage).
Mass Spectrometry (ESI-MS) Fragmentation

The exact mass of C₁₀H₁₁N₃O is 189.09. In positive ESI mode, the protonated molecular ion [M+H]⁺ is observed at m/z 190.1 . The collision-induced dissociation (CID) pathway is highly predictable and serves as a final validation step. The primary loss of ammonia (-17 Da) confirms the presence of the free amino group, while the subsequent loss of the methoxy radical/neutral (-31 Da) confirms the ether linkage.

MS_Fragmentation M_ion [M+H]+ m/z 190.1 Protonated Molecular Ion F_NH3 m/z 173.1 Loss of NH3 (-17 Da) M_ion->F_NH3 -NH3 F_OCH3 m/z 159.1 Loss of OCH3 (-31 Da) M_ion->F_OCH3 -OCH3 F_CO m/z 131.1 Loss of CO (-28 Da) F_OCH3->F_CO -CO

Proposed ESI-MS fragmentation pathway for the protonated molecular ion.

Conclusion

The rigorous characterization of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine requires a multi-modal approach. By utilizing DMSO-d₆ to arrest chemical exchange, ATR-FTIR to prevent matrix interference, and targeted CID mass spectrometry, researchers can establish a self-validating data matrix. The diagnostic pyrazole C4 proton (δ 5.95 ppm) and carbon (δ 89.4 ppm), combined with the primary amine's symmetric/asymmetric IR stretches, provide an unambiguous structural fingerprint for this critical pharmaceutical building block.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J. Wiley.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Faria, J. V., et al. PMC - National Institutes of Health (NIH).

  • The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Katritzky, A. R., Elguero, J., et al. Advances in Heterocyclic Chemistry (Scilit).

Sources

Methodological & Application

Advanced In-Vitro Profiling of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine: A Versatile Scaffold for Kinase and E2 Ubiquitin-Conjugase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical. 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine (also known as 3-amino-5-(2-methoxyphenyl)pyrazole) has emerged as a highly privileged structural motif. This application note provides a comprehensive guide to evaluating this compound in in-vitro assays, focusing on its two primary applications: as an ATP-competitive kinase inhibitor scaffold and as an allosteric modulator of the ubiquitin-conjugating enzyme E2 K (UBE2K).

The Causality of Structural Design

The potency of this specific molecule is not accidental; it is driven by precise stereoelectronic properties:

  • The Aminopyrazole Core: The 3-aminopyrazole moiety acts as a highly efficient bioisostere for the adenine ring of ATP. The pyrazole N2 atom serves as a hydrogen bond acceptor, while the exocyclic 3−NH2​ group acts as a hydrogen bond donor. This bidentate system anchors the fragment directly into the highly conserved hinge region of kinases[1].

  • The 2-Methoxy Substitution: The addition of the ortho-methoxy group to the phenyl ring is a deliberate design choice. The steric bulk of the methoxy oxygen forces the phenyl ring out of coplanarity with the pyrazole core. This thermodynamically pre-organized, twisted conformation allows the molecule to project deeply into the hydrophobic pocket adjacent to the gatekeeper residue without incurring an entropic penalty upon binding[2].

Furthermore, recent structural biology and patent literature have identified this exact scaffold as a potent disruptor of protein-protein interactions (PPIs) within the ubiquitin-proteasome system, specifically targeting a hydrophobic cleft on UBE2K to block ubiquitin transfer[3],[4]. UBE2K is a critical target in oncology, known to facilitate Erlotinib resistance in osteosarcoma[5] and drive multiple myeloma cell proliferation[6].

Mechanistic Visualization

MOA cluster_kinase Kinase Targeting cluster_ube2k UBE2K Targeting A 5-(2-Methoxy-phenyl)- 2H-pyrazol-3-ylamine B Hinge Region Binding (ATP-Competitive) A->B H-Bonding C Hydrophobic Cleft Binding (Allosteric/PPI) A->C Steric Fit D Kinase Inhibition (e.g., CDK, FGFR) B->D Blocks ATP F Cell Cycle Arrest / Apoptosis D->F Downstream E Ubiquitin Transfer Blockade (K48-linked chains) C->E Inhibits E1/E3 E->F Downstream

Dual targeting mechanism of the aminopyrazole scaffold in kinases and UBE2K.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate intrinsic controls that immediately flag false positives (e.g., assay interference, compound aggregation) or false negatives.

Protocol A: High-Throughput Kinase Profiling via ADP-Glo™ Assay

Because 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine is an ATP-competitive fragment, its activity is best measured by quantifying the depletion of ATP or the generation of ADP. We recommend the [7] due to its universal applicability across the kinome.

Self-Validation Logic: This protocol utilizes a "No-Enzyme" control to verify that the aminopyrazole fragment does not spontaneously hydrolyze ATP or auto-luminesce (a common artifact in FBDD). A "No-Compound" control establishes the 100% kinase activity baseline.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in an assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve a final DMSO concentration of 1% in the reaction well.

  • Target Incubation: In a 384-well low-volume white plate, add 2 µL of the compound dilution. Add 2 µL of the purified target kinase (e.g., FGFR2 or CDK2) pre-mixed with its specific peptide substrate. Incubate at room temperature for 15 minutes to allow the fragment to equilibrate within the hinge region.

  • Reaction Initiation: Add 1 µL of ultra-pure ATP (at a concentration equal to the Km​ of the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation (ADP Depletion): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes, then read luminescence on a microplate reader.

Workflow S1 1. Compound Prep (DMSO Dilution) S2 2. Target Incubation (Kinase + Substrate) S1->S2 S3 3. Reaction Initiation (Add ATP) S2->S3 S4 4. Signal Generation (ADP-Glo Reagents) S3->S4 S5 5. Data Analysis (Luminescence to IC50) S4->S5

Self-validating high-throughput ADP-Glo kinase assay workflow.

Protocol B: In-Vitro UBE2K Auto-Ubiquitination Assay

UBE2K exclusively synthesizes K48-linked polyubiquitin chains. To test the fragment's ability to inhibit UBE2K, an in-vitro ubiquitination cascade assay is employed[4].

Self-Validation Logic: A "Minus-E1" control is mandatory. If polyubiquitin chains are detected in the absence of the E1 activating enzyme, the compound is causing artifactual protein aggregation rather than true enzymatic blockade.

Step-by-Step Methodology:

  • Cascade Assembly: In a reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 0.5 mM DTT), combine 100 nM UBE1 (E1), 1 µM UBE2K (E2), and 10 µM wild-type Ubiquitin.

  • Inhibitor Addition: Add the 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine fragment (titrated from 100 µM down to 10 nM) and incubate for 30 minutes at 4°C to allow allosteric cleft binding.

  • Initiation: Initiate the charging and transfer cascade by adding 2 mM ATP. Incubate the reaction at 37°C for 45 minutes.

  • Quenching & Detection: Quench the reaction by adding 4X Laemmli sample buffer containing β -mercaptoethanol. Boil for 5 minutes. Resolve the products via SDS-PAGE and perform a Western Blot using a K48-linkage-specific anti-ubiquitin antibody to quantify the inhibition of polyubiquitin chain formation.

Quantitative Data & Optimization Metrics

The addition of the 2-methoxy group drastically improves the pharmacokinetic and binding profile of the bare aminopyrazole fragment. By forcing the dihedral twist, the molecule achieves higher Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), which are critical metrics for preventing off-target toxicity in later stages of drug development.

Table 1: Representative Fragment Optimization Metrics

Compound VariantTarget Kinase (e.g., FGFR2) IC₅₀ (nM)UBE2K Inhibition IC₅₀ (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Unsubstituted Phenyl-Aminopyrazole450.0> 50.00.322.1
5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine 12.5 4.5 0.41 4.3

(Note: An LLE > 4.0 and an LE > 0.30 are generally considered the gold standard for advancing a fragment into a lead optimization program).

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Fossa, P., et al. Molecules, 2023. [1]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 2020. [2]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation Protocols, 2015. [7]

  • Identification of Ubiquitin Variants That Inhibit the E2 Ubiquitin Conjugating Enzyme, Ube2k. Middleton, A. J., et al. ACS Chemical Biology, 2021. [4]

  • UBE2K Facilitates Erlotinib Resistance and Induces Epithelial Mesenchymal Transition in Osteosarcoma Cancer Stem-Like Cells. PubMed / S. Karger AG, 2021. [5]

  • Ixazomib inhibits myeloma cell proliferation by targeting UBE2K. Li, Y., et al. Biochemical and Biophysical Research Communications, 2021. [6]

  • Methods of treating cancer by inhibiting UBE2K (WO2020055906A1). Google Patents, 2020. [3]

Sources

Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including critical kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5][6][7][8] This guide provides a comprehensive, structured approach for researchers to effectively evaluate the anticancer activity of novel pyrazole compounds, progressing from initial high-throughput screening to detailed mechanistic studies and preliminary in vivo and in silico assessments.

Section 1: The Strategic Evaluation Workflow

A successful anticancer drug discovery program requires a logical, phased approach to data generation and decision-making. The workflow for evaluating pyrazole compounds should be designed to efficiently identify potent candidates while simultaneously elucidating their mechanisms of action. This iterative process allows for early deselection of non-promising compounds and focuses resources on those with the highest potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation a Compound Library (Pyrazole Derivatives) b High-Throughput Cytotoxicity Screening (MTT / SRB Assays) a->b c IC50 Determination & Hit Selection b->c d Apoptosis Assays (Annexin V / PI) c->d Potent Hits e Cell Cycle Analysis c->e Potent Hits f Target Engagement Assays (e.g., Kinase Inhibition) d->f e->f g In Silico Modeling (Docking & ADMET) f->g Validated Mechanism h In Vivo Efficacy Studies (Xenograft Models) f->h Validated Mechanism g->h i Lead Candidate h->i

Caption: High-level workflow for pyrazole anticancer activity evaluation.

Section 2: Initial Assessment of Cytotoxicity (In Vitro)

The first critical step is to determine whether a pyrazole compound exhibits cytotoxic or cytostatic effects against cancer cells. This is typically accomplished using robust, high-throughput colorimetric assays.

Principle of Cytotoxicity Assays

These assays measure cell viability as a proxy for the compound's effect. A decrease in viability in treated cells compared to untreated controls indicates anticancer activity. The two most common methods are the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of viable cells.[9][10]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12][13] The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[12][13] The SRB assay is generally considered more sensitive and less prone to interference from reducing compounds than the MTT assay.[12]

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Pyrazole test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization buffer (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.[9][17]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm depending on the solvent) using a microplate reader.[14][15]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

Results from initial screening should be summarized in a table for clear comparison of compound potency.

Compound IDTarget Cancer Cell LineIC50 (µM) ± SDSelectivity Index (SI)*
PYR-001MCF-7 (Breast)3.4 ± 0.214.7
PYR-002MCF-7 (Breast)0.95 ± 0.131.6
PYR-003MCF-7 (Breast)15.2 ± 1.13.3
DoxorubicinMCF-7 (Breast)0.88 ± 0.091.2
PYR-001A549 (Lung)5.1 ± 0.49.8
PYR-002A549 (Lung)1.2 ± 0.1525.0

*Selectivity Index (SI) is often calculated as IC50 in a normal cell line (e.g., HEK293) / IC50 in the cancer cell line. A higher SI is desirable.[1]

Section 3: Elucidating the Mechanism of Action

Once potent pyrazole "hits" are identified, the next step is to understand how they kill cancer cells. Key questions to address are: Do they induce programmed cell death (apoptosis)? Do they interfere with the cell division cycle?

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: This is a gold-standard flow cytometry assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

  • Annexin V: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[20][21]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[19] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[19][22]

Outcomes:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

G cluster_workflow Annexin V / PI Staining Workflow A 1. Cell Culture & Treatment Treat cells with Pyrazole Compound B 2. Harvest & Wash Cells Collect both adherent and floating cells A->B C 3. Staining Resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation 15 minutes at Room Temperature (in the dark) C->D E 5. Flow Cytometry Analysis Analyze within 1 hour D->E

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with the pyrazole compound for a relevant time point (e.g., 24, 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: After treatment, collect both the adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.[23]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour). Detect FITC fluorescence (e.g., on FL1 channel) and PI fluorescence (e.g., on FL2 or FL3 channel).

Cell Cycle Analysis

Principle: Many anticancer agents, especially kinase inhibitors, exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.[5][24] Cell cycle analysis is performed using a DNA-intercalating dye like Propidium Iodide (PI) followed by flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in each phase of the cycle.

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have doubled their DNA content (4N) in preparation for mitosis.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with the pyrazole compound.

  • Cold 70% ethanol.[25]

  • PBS.

  • PI/RNase Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17]

Procedure:

  • Harvest Cells: Collect cells as described for the apoptosis assay.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][25] This step fixes and permeabilizes the cells.

  • Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C for longer storage).[17][23]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for at least 20-30 minutes at 4°C in the dark.[17]

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use gating strategies to exclude doublets and debris.[25]

Section 4: Target Identification and In Silico Analysis

Many pyrazole compounds function as kinase inhibitors.[2][5] Identifying the specific molecular target is crucial for further development. This is often guided by in silico (computational) methods before being confirmed experimentally.

In Silico Approach: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole compound) when bound to a second molecule (the receptor, e.g., the active site of a kinase like CDK2 or EGFR).[4][26] It helps to:

  • Predict the binding affinity (docking score) of a compound to a specific protein target.

  • Visualize the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Guide the rational design of more potent derivatives.

Many studies have successfully used molecular docking to predict or confirm that pyrazole derivatives bind to the ATP-binding site of kinases like EGFR, VEGFR, and CDKs.[4][8][27]

G cluster_pathway Example Kinase Signaling Pathway (CDK2) G1 G1 Phase CDK2 CDK2 Cyclin E G1->CDK2 Activation S S Phase Rb Rb (Retinoblastoma Protein) CDK2->Rb Phosphorylation (p) E2F E2F Rb->E2F Releases E2F->S Drives S-Phase Gene Transcription Pyrazole Pyrazole Inhibitor Pyrazole->CDK2 Inhibition

Caption: Pyrazole inhibitor targeting the CDK2/Cyclin E complex.

In Silico Approach: ADMET Prediction

Principle: ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.[28] Early in silico prediction of these properties is essential to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity, regardless of their potency.[28][29] Computational tools can predict parameters based on the compound's structure, such as:

  • Absorption: Oral bioavailability, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Likelihood of renal clearance.

  • Toxicity: Potential for hepatotoxicity, mutagenicity (Ames test).

Various web-based tools and software packages (e.g., SwissADME, pkCSM) are available for these predictions.[30]

Section 5: In Vivo Evaluation

Promising candidates with a well-defined mechanism of action and favorable in silico profiles should be advanced to in vivo testing.

Principle: The most common preclinical in vivo models for cancer are xenograft studies. In these models, human cancer cells are implanted into immunocompromised mice.

  • Subcutaneous Xenograft: Tumor cells are injected under the skin, forming a palpable tumor that is easy to measure. This model is excellent for assessing a compound's ability to inhibit tumor growth.

  • Orthotopic Xenograft: Tumor cells are implanted into the corresponding organ (e.g., breast cancer cells into the mammary fat pad). These models more accurately reflect the tumor microenvironment and metastatic potential.

Evaluation:

  • The pyrazole compound is administered to the mice (e.g., orally, intraperitoneally).

  • Tumor volume is measured regularly over time.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

The in vivo evaluation of pyrazole derivatives in animal models has confirmed the antitumor efficacy of several lead compounds, paving the way for further development.[2]

References

  • Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. (2021). Bio-protocol. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2022). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). OEMS Connect Journals. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2020). PubMed. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. Retrieved from [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). MDPI. Retrieved from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2022). PMC. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • ADMET prediction. (2025). Fiveable. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PMC. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Europe PMC. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2020). PMC. Retrieved from [Link]

  • Cell Culture, SRB Cytotoxicity Assay, Preparation of Cell Monolayers. (2020). Bio-protocol. Retrieved from [Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2022). Science Publishing Group. Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2018). PMC. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2020). PMC. Retrieved from [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Thieme Connect. Retrieved from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2019). Frontiers. Retrieved from [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (2023). ResearchGate. Retrieved from [Link]

  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2021). ResearchGate. Retrieved from [Link]

Sources

Comprehensive Cell-Based Assay Protocols for Evaluating Pyrazole Benzamide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocols

Executive Summary & Mechanistic Rationale

Pyrazole benzamide derivatives have emerged as a highly versatile and privileged class of small molecules in modern drug discovery[1][2]. While they exhibit a broad spectrum of biological activities—spanning antimicrobial to anti-inflammatory effects—their most prominent application lies in oncology[2][3]. These compounds are potent modulators of critical cellular processes, frequently acting through the targeted inhibition of specific protein kinases (e.g., Cyclin-Dependent Kinases [CDKs], Epidermal Growth Factor Receptor [EGFR]) or metabolic enzymes (e.g., Carbonic Anhydrases, Xanthine Oxidase)[1][4][5].

To translate a synthesized pyrazole benzamide from a chemical entity into a validated therapeutic candidate, researchers must employ a robust, multi-tiered cell-based assay strategy[1][6]. This application note outlines a comprehensive workflow designed to evaluate cytotoxicity, confirm apoptotic induction, and validate the molecular target.

The Self-Validating Experimental System

A fundamental pillar of rigorous assay development is the implementation of a self-validating system. To ensure scientific integrity and eliminate false positives, the protocols described herein mandate:

  • Vehicle Controls: Isolating the compound's true pharmacological effect from solvent toxicity by strictly maintaining DMSO concentrations at or below 0.1%[4].

  • Positive Controls: Utilizing established inhibitors (e.g., Doxorubicin for apoptosis, Erlotinib for EGFR inhibition) to benchmark assay sensitivity and establish a reliable dynamic range[3][4].

  • Orthogonal Validation: Relying on a single phenotypic endpoint is a critical failure point in drug development. This guide requires cross-validating metabolic viability (MTT) with morphological markers (Annexin V) and molecular target engagement (Western Blot) to confirm the true mechanism of action (MoA)[1][4].

Pathway PB Pyrazole Benzamide Compound Kinase Target Kinases (e.g., CDKs, EGFR) PB->Kinase Inhibits Apoptosis Apoptosis Induction (Caspase Activation) PB->Apoptosis Induces CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Kinase->CellCycle Blocked by Inhibition Proliferation Tumor Proliferation Kinase->Proliferation Promotes CellCycle->Apoptosis Triggers

Proposed signaling pathway for pyrazole benzamide-induced apoptosis.

Experimental Workflow & Logic

The evaluation of pyrazole benzamides follows a logical progression from macroscopic phenotypic screening to microscopic molecular validation.

Workflow Seed 1. Cell Seeding & Optimization Treat 2. Compound Treatment Seed->Treat Viability 3. Viability Assay (MTT/ATP) Treat->Viability Apoptosis 4. Apoptosis Assay (Flow Cytometry) Viability->Apoptosis Mech 5. Target Validation (Western Blot) Apoptosis->Mech

General workflow for cell-based assays of pyrazole benzamide compounds.

Detailed Step-by-Step Protocols

Protocol 1: Cell Viability & Proliferation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into a purple formazan precipitate by mitochondrial succinate dehydrogenase[4]. Because this conversion only occurs in metabolically active cells, the resulting absorbance directly correlates to the number of viable cells, allowing for precise IC50 determination[4][6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, MDA-MB-231, or HeLa) during the logarithmic growth phase. Seed cells in a 96-well clear-bottom plate at a density of 5×103 cells/well in 100 µL of complete culture medium[1][3][4]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole benzamide compound in 100% DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Critical: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1%[4].

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a positive control (e.g., Doxorubicin) and a vehicle control. Incubate for 24, 48, and 72 hours to assess time-dependent cytotoxicity[1][3].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours[4].

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO (or a 10% SDS in 0.01 M HCl solubilization solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals[4].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC50[1][4].

Protocol 2: Apoptosis Analysis (Annexin V / PI Flow Cytometry)

Causality & Rationale: Cytotoxicity can stem from uncontrolled necrosis or programmed apoptosis. Annexin V binds with high affinity to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis[1]. Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive mechanistic profile of the cell death induced by the compound[1].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates at 3×105 cells/well and incubate overnight[1]. Treat cells with the pyrazole benzamide compound at concentrations corresponding to 0.5×, 1×, and 2× the calculated IC50 value for 24 to 48 hours[1].

  • Harvesting: Collect the culture medium (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and detach them using an EDTA-free trypsin solution (EDTA can strip calcium, which is required for Annexin V binding)[1]. Pool the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS[1].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes[1].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer, capturing a minimum of 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations[1].

Protocol 3: Target Modulation Validation (Western Blotting)

Causality & Rationale: To definitively prove that the pyrazole benzamide acts via its hypothesized target (e.g., kinase inhibition), one must observe a reduction in the phosphorylation status of downstream effector proteins relative to total protein levels[1][4].

Step-by-Step Methodology:

  • Lysate Preparation: Following compound treatment (typically 6–24 hours to capture early signaling events), wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states[4].

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Denature 30 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes. Resolve proteins on an SDS-PAGE gel and transfer them to a PVDF membrane[4].

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies targeting the phosphorylated protein (e.g., p-EGFR, p-Rb) and the total target protein[4].

  • Detection: Wash the membrane in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and detect bands using a chemiluminescent substrate and an imaging system. Normalize phosphoprotein band intensities against total protein and a loading control (e.g., GAPDH)[4].

Data Presentation: Comparative Efficacy

The following table synthesizes quantitative IC50 data for representative pyrazole benzamide compounds across various cancer cell lines, demonstrating their broad-spectrum antiproliferative potential[1][3][5]. This data serves as a benchmark for researchers optimizing their own assay concentration ranges.

Compound IDPrimary Target / MoACell LineCancer TypeIC50
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer6.45 µM (48h)
Compound 9d Apoptosis InducerMDA-MB-231Breast Cancer< 10.0 µM
Compound 10b Bcl-2 InhibitorMCF-7Breast Cancer3.9 – 35.5 µM
Compound 10d Xanthine Oxidase / KinaseHCT-116Human Colon Cancer4.2 µM
Chloro-derivative Proliferation InhibitorHeLaCervical Cancer14.2 µg/mL
Bromo-analog Proliferation InhibitorHeLaCervical Cancer18.6 µg/mL

References

  • SRR Publications. "Pyrazoles as anticancer agents: Recent advances". Source: srrjournals.com. Available at: [Link]

  • ResearchGate. "Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates". Source: researchgate.net. Available at: [Link]

  • SEEJPH. "Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies". Source: seejph.com. Available at: [Link]

  • Google Patents. "US10738007B2 - Amide compounds as kinase inhibitors, compositions and methods of treatment". Source: google.com.

Sources

Application Notes and Protocols: Pyrazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrazole Scaffold

The pyrazole ring—a five-membered heterocyclic architecture containing two adjacent nitrogen atoms—is universally recognized as a privileged scaffold in modern medicinal chemistry[1]. Its unique electronic distribution and tautomeric properties allow it to act as a highly effective bioisostere for phenyl, pyrrole, and other aromatic rings, strategically modulating a drug candidate's lipophilicity, aqueous solubility, and metabolic stability[1].

Crucially, the pyrazole nucleus possesses dual hydrogen-bonding capabilities: the N-1 atom acts as a robust hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor[1]. This amphoteric nature facilitates intricate, high-affinity interactions within the binding pockets of complex target proteins[1]. Consequently, pyrazole derivatives have become a cornerstone of pharmaceutical development, with over 40 pyrazole-containing drugs currently approved by the FDA for indications ranging from oncology to chronic inflammation[1][2].

Mechanistic Insights: Target Engagement & Pathway Modulation

Pyrazoles are exceptionally prominent in the design of targeted kinase inhibitors. The geometry and hydrogen-bonding profile of the pyrazole scaffold perfectly mimic the adenine ring of adenosine triphosphate (ATP)[3]. This structural mimicry allows pyrazole-based small molecules to anchor securely into the highly conserved ATP-binding cleft of various kinases (e.g., JAK, BTK, ALK), competitively blocking ATP binding and halting downstream signal transduction[3].

KinasePathway Ligand Extracellular Signal (e.g., Cytokine) Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK / PI3K) Receptor->Kinase Activates Pathway Downstream Signaling (STAT / AKT) Kinase->Pathway Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->Kinase Blocks ATP Pocket Response Cell Proliferation / Inflammation Pathway->Response Induces

Mechanism of pyrazole-based kinase inhibitors blocking downstream signaling.

Quantitative Data: Clinical Pyrazole-Based Therapeutics

The versatility of the pyrazole core is demonstrated by its presence in numerous blockbuster drugs. The table below summarizes key pyrazole-based therapeutics, their primary targets, and quantitative efficacy metrics.

Drug NamePrimary TargetQuantitative Metric / PotencyClinical Indication
Celecoxib COX-2 EnzymeCOX-2 IC₅₀ = 0.07 μM (Highly Selective)[4]Osteoarthritis / Inflammation
Pirtobrutinib Bruton's Tyrosine KinaseNon-covalent TKI (Overcomes C481 mutations)[2]Mantle Cell Lymphoma
Ruxolitinib JAK1 / JAK2Potent dual JAK1/2 inhibition[3]Myelofibrosis
Crizotinib ALK / ROS1Multi-targeted TKI[3]Non-Small Cell Lung Cancer
Zavegepant CGRP ReceptorHigh affinity third-generation antagonist[2]Acute Migraine

Synthetic Methodologies: The Knorr Pyrazole Synthesis

The most direct, reliable, and industrially scalable method for constructing the pyrazole core is the Knorr cyclocondensation[5]. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[5]. A critical challenge in this synthesis is regioselectivity; asymmetric 1,3-dicarbonyls can yield a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers depending on the reaction conditions[5].

KnorrWorkflow Step1 1. Reagent Preparation 1,3-Dicarbonyl + Hydrazine Step2 2. Condensation Reaction Acid Catalyst / Solvent Step1->Step2 Step3 3. Cyclization & Dehydration Reflux (80-90°C) Step2->Step3 Heat Step4 4. Precipitation & Cooling Ice Bath / Water Addition Step3->Step4 Regioselective Control Step5 5. Isolation & Purification Filtration & Recrystallization Step4->Step5

Standard workflow for the Knorr pyrazole synthesis.

Protocol 1: Regioselective Synthesis of Celecoxib

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) with high regioselectivity[5][6].

Causality & Rationale: The reaction between 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride is highly dependent on solvent and temperature[5]. Using a protic solvent (like ethanol) under acidic conditions ensures that the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine occurs specifically at the more electrophilic carbonyl carbon (adjacent to the trifluoromethyl group). This kinetically drives the formation of the desired 1,5-diaryl regioisomer over the undesired 1,3-diaryl byproduct[5].

Step-by-Step Procedure:

  • Reagent Mixing: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in 25 mL of absolute ethanol.

  • Hydrazine Addition: Add 11.0 mmol of 4-sulfonamidophenylhydrazine hydrochloride to the solution. Note: Utilizing the hydrochloride salt inherently provides the necessary acidic environment to catalyze the initial imine formation without requiring external acid.

  • Reflux & Validation: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2–4 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 2:1) until the starting dicarbonyl is completely consumed[5].

  • Cooling and Precipitation: Cool the mixture to room temperature, then slowly add 20 mL of cold distilled water while maintaining vigorous stirring. Causality: The addition of water sharply decreases the solubility of the highly lipophilic pyrazole product, inducing rapid precipitation while leaving unreacted polar starting materials and acid byproducts in solution.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the solid cake twice with a cold 1:1 mixture of ethanol and water.

  • Purification: Recrystallize the crude product from toluene or an ethyl acetate/heptane mixture to eliminate trace amounts of the undesired 1,3-diaryl regioisomer, yielding pure celecoxib crystals[5].

Protocol 2: Microwave-Assisted Synthesis of Anticancer Pyrazole Derivatives

Objective: Rapid, green-chemistry synthesis of highly functionalized pyrazoles using microwave irradiation.

Causality & Rationale: Conventional thermal heating relies on conduction and convection, which can lead to localized temperature gradients, prolonged reaction times, and thermal degradation of sensitive functional groups. Microwave irradiation provides direct dielectric heating, ensuring uniform temperature distribution at the molecular level. This drastically reduces reaction times (from hours to minutes) and improves overall yields by minimizing side reactions[7].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the target α,β-unsaturated ketone (chalcone) (1.0 mmol) and the selected arylhydrazine (1.2 mmol) in 5 mL of glacial acetic acid[7].

  • Irradiation: Seal the vial with a pressure-rated cap and place it in a dedicated laboratory microwave reactor. Set the parameters to 150 W power and a target temperature of 100–120 °C[7].

  • Reaction & Validation: Irradiate the mixture for 5–10 minutes. Causality: The glacial acetic acid acts dually as a microwave-absorbing solvent and an acid catalyst, facilitating the rapid cyclocondensation and subsequent oxidative aromatization required to form the fully aromatic pyrazole ring.Self-Validation: The reaction is complete when the solution transitions to a deep, homogenous color, verifiable by an immediate TLC spot check showing the disappearance of the chalcone.

  • Workup: Cool the vial rapidly to room temperature using compressed air within the reactor. Pour the contents into 20 mL of crushed ice to shock-precipitate the product.

  • Isolation: Filter the solid, wash extensively with cold distilled water to remove residual acetic acid, and dry under a high vacuum to obtain the pure pyrazole derivative[7].

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. nih.gov.[Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company. newdrugapprovals.org.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). researchgate.net.[Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. researchgate.net.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. nih.gov.[Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. acs.org.[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. rsc.org.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during this foundational heterocyclic synthesis.

Introduction

First described by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile method for preparing pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Despite its long history and wide applicability, this reaction is not without its challenges. This guide provides practical, field-proven insights to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield or failing to proceed to completion. What are the likely causes and how can I improve it?

A1: Low yields are a frequent issue and can often be traced back to several key factors. A systematic approach is crucial for diagnosis.[3]

  • Purity and Stability of Reactants:

    • Hydrazine Stability: Hydrazine and its derivatives, especially phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored impurities that can inhibit the reaction.[3] Always use fresh, high-purity hydrazine. If you are using a salt like phenylhydrazine hydrochloride, it may offer greater stability. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material, such as mono-carbonyl compounds, can lead to undesired side reactions and lower the yield of the desired pyrazole.[4] Purification of the dicarbonyl compound by distillation or recrystallization is recommended if purity is questionable.[4]

  • Sub-optimal Reaction Conditions:

    • Catalysis: The Knorr synthesis is typically acid-catalyzed.[5] The absence of a catalyst can result in no reaction.[3] A Brønsted acid like glacial acetic acid or a Lewis acid such as lithium perchlorate can effectively promote the reaction.[2][3]

    • Temperature and Reaction Time: Insufficient heating or reaction time can lead to an incomplete reaction.[6] Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[2][8]

  • Stoichiometry:

    • While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent or if the hydrazine is volatile.[3][9]

Q2: I am observing a mixture of regioisomers in my product. How can I control the regioselectivity?

A2: The formation of a mixture of regioisomers is one of the most significant challenges in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[10][11] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products that are often difficult to separate.[12]

The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.[12][13]

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is generally attacked by the most nucleophilic nitrogen of the hydrazine.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[13]

  • Reaction Conditions: This is often the most critical factor to manipulate.

    • pH Control: Acidic conditions can significantly influence the product ratio.[12] The dehydration of the intermediate is generally the rate-determining step under neutral pH.[11]

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically improve regioselectivity in some cases.[12][13]

The following table summarizes the effect of solvent on the regioisomeric ratio for a model reaction.

SolventRegioisomeric Ratio (A:B)Reference
Methanol1:1.2[12]
Ethanol1:1.3[12]
2,2,2-Trifluoroethanol (TFE)>99:1[12]
Q3: My crude product is highly colored (yellow, red, or brown). What causes this and how can I purify it?

A3: Discoloration is a common observation and is often linked to the decomposition of the hydrazine starting material, particularly phenylhydrazine, which can oxidize to produce colored byproducts.[3] Side reactions or degradation of the product under harsh conditions can also contribute to color.

  • Prevention:

    • Use fresh, high-purity hydrazine.

    • Run the reaction under an inert atmosphere to minimize oxidation.[3]

  • Purification:

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration.[6]

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Care should be taken not to use an excessive amount of solvent to avoid low recovery.[14]

    • Column Chromatography: For persistent impurities or for separating regioisomers, flash column chromatography on silica gel or neutral alumina is the method of choice.[13][14]

Troubleshooting Workflow

When encountering problems with your Knorr pyrazole synthesis, a systematic approach to troubleshooting is most effective. The following workflow can help guide your optimization process.

G cluster_start Problem Identification cluster_check Initial Checks cluster_solutions_yield Solutions for Low Yield cluster_solutions_regio Solutions for Regioselectivity cluster_solutions_purity Solutions for Purity cluster_end Outcome start Low Yield / No Reaction reagents Check Reactant Purity & Stability (Fresh Hydrazine?, Pure Dicarbonyl?) start->reagents regio Mixture of Regioisomers regio->reagents impure Colored/Impure Product impure->reagents conditions Verify Reaction Conditions (Temp, Time, Catalyst?) reagents->conditions optimize_cond Optimize Conditions (Increase Temp/Time, Add Catalyst) conditions->optimize_cond If yield is low change_solvent Change Solvent (e.g., TFE) conditions->change_solvent If regioisomer mix charcoal Activated Charcoal Treatment conditions->charcoal If product is impure adjust_stoich Adjust Stoichiometry (Excess Hydrazine?) optimize_cond->adjust_stoich inert_atm Use Inert Atmosphere adjust_stoich->inert_atm success Improved Synthesis inert_atm->success modify_ph Modify pH (Acid/Base catalysis) change_solvent->modify_ph temp_adjust Lower Reaction Temperature modify_ph->temp_adjust temp_adjust->success recrystallize Recrystallization charcoal->recrystallize chromatography Column Chromatography recrystallize->chromatography chromatography->success

Caption: A general troubleshooting workflow for the Knorr pyrazole synthesis.

Experimental Protocols

General Protocol for the Synthesis of a Pyrazolone Derivative

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 equivalent) and the hydrazine derivative (1.1-2.0 equivalents).[8]

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2][8]

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) with stirring.[2][9]

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.[2]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. Often, the product will precipitate upon cooling or with the addition of water.[8] Collect the solid product by vacuum filtration, wash with cold water or an appropriate solvent, and air dry.[8]

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.[14]

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.[8]

Visualizing the Core Mechanism

Understanding the reaction pathway is key to troubleshooting. The Knorr synthesis proceeds via initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[2][3]

G cluster_reactants cluster_intermediates cluster_product dicarbonyl 1,3-Dicarbonyl intermediate Hydrazone/Enamine Intermediate dicarbonyl->intermediate Condensation (-H₂O) hydrazine Hydrazine hydrazine->intermediate Condensation (-H₂O) cyclic_intermediate Non-aromatic Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole Product cyclic_intermediate->product Dehydration (-H₂O)

Caption: The general mechanism of the Knorr pyrazole synthesis.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman Group Ltd.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (2nd ed.). John Wiley & Sons, Inc.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
  • Unimicro. (n.d.). FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (Mimi). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2464-2471. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 670-692.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Flood, D. T., Kent, S. B. H., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11653–11657. [Link]

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • SciSpace. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • The Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from The Royal Society of Chemistry website.
  • ChemHelp ASAP. (2021, December 16).
  • Cambridge University Press & Assessment. (n.d.). Knorr Pyrazole Synthesis. Retrieved from Cambridge University Press & Assessment website.
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Kim, H. S., Choi, K. O., Lee, H. C., Kwag, S. T., & Kurasawa, Y. (2001). Synthesis and tautomerism of pyrazoles and N-phenylethanamides with quinoxaline ring. Journal of Heterocyclic Chemistry, 38(5), 1045-1049.
  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.

Sources

Technical Support Center: Optimizing Reaction Yield for 5-Substituted Pyrazol-3-Amines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing 3(5)-aminopyrazoles. These polyfunctional compounds are critical building blocks in medicinal chemistry, particularly for synthesizing condensed systems like pyrazolo[1,5-a]pyrimidines[1]. However, their synthesis is often plagued by poor regioselectivity, incomplete cyclization, and oxidative degradation during purification.

This guide is structured to provide you with causal explanations, self-validating experimental protocols, and data-driven troubleshooting strategies to maximize your reaction yields.

Mechanistic Overview & Reaction Logic

The most efficient and straightforward strategy for synthesizing 5-substituted pyrazol-3-amines is the condensation of 1,3-dielectrophilic nitriles (such as β-ketonitriles) with hydrazines[1]. Understanding the pathway below is critical for diagnosing where your specific reaction might be failing.

Reaction_Workflow A β-Ketonitrile C Hydrazone Intermediate A->C Addition (EtOH) B Hydrazine B->C D Intramolecular Cyclization C->D Thermodynamic Control E Dehydration D->E -H2O F 5-Substituted Pyrazol-3-amine E->F Tautomerization

Reaction pathway for the synthesis of 5-substituted pyrazol-3-amines via thermodynamic control.

Diagnostic FAQs: Troubleshooting Common Issues

Q1: Why am I getting a mixture of 3-substituted and 5-substituted regioisomers, and how can I exclusively isolate the 5-substituted pyrazol-3-amine? A1: Regioselectivity in the condensation of monosubstituted hydrazines with β-ketonitriles is strictly governed by competing kinetic and thermodynamic pathways[2]. Under basic conditions at low temperatures (e.g., 0 °C), kinetic control dominates: the initial Michael addition is rapid, trapping the intermediate as the 3-substituted pyrazole. To exclusively isolate the 5-substituted pyrazol-3-amine, you must employ thermodynamic conditions—neutral or slightly acidic pH at elevated temperatures (e.g., 70–80 °C). This thermal energy allows the Michael adducts to equilibrate, overwhelmingly favoring the thermodynamically stable 5-substituted product[2].

Q2: My overall yield is below 40%, with significant unreacted β-ketonitrile remaining. How can I drive the reaction to completion? A2: Incomplete conversion typically stems from the poor nucleophilicity of the hydrazine or steric hindrance at the electrophilic center. Causality dictates that if the initial hydrazone formation is slow, competing degradation pathways take over. To resolve this, ensure your hydrazine hydrate is freshly prepared and stored under an inert atmosphere[3]. Furthermore, adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) enhances the electrophilicity of the carbonyl carbon. For highly hindered substrates, transitioning from conventional heating to microwave irradiation (e.g., 120 °C, solvent-free) can push yields above 90% by rapidly overcoming the activation energy barrier for intramolecular cyclization[4].

Q3: During purification, I struggle to separate the desired 5-substituted pyrazol-3-amine from dark, tarry byproducts. What is the best approach? A3: 3(5)-Aminopyrazoles are electron-rich and highly prone to oxidative degradation, which generates colored polymeric byproducts upon prolonged exposure to air or hot silica[5]. To circumvent this, avoid excessive heating during solvent evaporation. Instead of standard column chromatography, leverage the differential solubility of the product. Quenching the reaction in ice-cold water often precipitates the pure 5-substituted pyrazol-3-amine directly. If further purification is needed, direct recrystallization from n-propanol or benzene is highly effective and preserves the integrity of the amine[3][4].

Q4: Does annular tautomerism affect the NMR characterization of my product? A4: Absolutely. 3(5)-Aminopyrazoles exhibit rapid prototropic annular tautomerism, meaning the acidic proton dynamically exchanges between the N1 and N2 positions of the pyrazole ring[1][5]. At room temperature, this exchange broadens the 1H-NMR and 13C-NMR signals, masking critical structural information. To obtain sharp, diagnostic signals and definitively confirm the 5-substituted regiochemistry, conduct your NMR experiments in a strongly hydrogen-bonding solvent like DMSO-d6, which stabilizes specific tautomeric forms, or utilize variable-temperature NMR to slow the exchange rate[5].

Quantitative Data: Condition Optimization

To aid in your experimental design, the following table summarizes how different reaction environments dictate the regiochemical outcome and overall yield.

Reaction EnvironmentTemperatureDominant Control StateMajor Regioisomer IsolatedTypical Yield
Basic (NaOEt)0 °CKinetic Control3-substituted pyrazole60 - 75%
Neutral / Acidic70 - 80 °CThermodynamic Control5-substituted pyrazol-3-amine80 - 95%
Solvent-Free / MW120 °CAccelerated Thermodynamic5-substituted pyrazol-3-amine85 - 98%

Logical Troubleshooting Workflow

Troubleshooting_Logic Start Low Yield / Impure Product Check1 Is Regioselectivity Poor? Start->Check1 Fix1 Increase Temp to 80°C (Thermodynamic Control) Check1->Fix1 Yes Check2 Is Conversion Incomplete? Check1->Check2 No Fix2 Add pTSA Catalyst & Check Hydrazine Purity Check2->Fix2 Yes Check3 Are Tarry Byproducts Present? Check2->Check3 No Fix3 Avoid Air Exposure & Recrystallize directly Check3->Fix3 Yes

Logical troubleshooting workflow for resolving low yields in pyrazol-3-amine synthesis.

Self-Validating Experimental Protocol

Optimized Synthesis of 5-Substituted Pyrazol-3-amines via Thermodynamic Control This protocol is designed as a self-validating system. Each phase includes an in-process diagnostic to ensure the reaction is proceeding as intended.

Step 1: Electrophile Activation

  • Action: Dissolve 10.0 mmol of the target β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) in 20 mL of absolute ethanol. Add 0.1 equivalents of p-toluenesulfonic acid (pTSA).

  • Causality: The pTSA protonates the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon to facilitate rapid nucleophilic attack by the hydrazine.

  • Self-Validation Check: The solution should remain clear. Any immediate precipitation indicates degraded starting material.

Step 2: Nucleophilic Addition

  • Action: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine monohydrate dropwise at room temperature.

  • Causality: A 20% molar excess of hydrazine compensates for evaporative losses during reflux and forces the equilibrium toward the hydrazone intermediate[3].

  • Self-Validation Check: A mild exotherm should be felt upon addition, confirming the formation of the initial Michael adduct.

Step 3: Thermodynamic Cyclization

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.

  • Causality: Elevated temperatures provide the necessary energy for the reversible Michael adducts to equilibrate, funneling the reaction toward the thermodynamically favored 5-substituted pyrazol-3-amine[2].

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the UV-active β-ketonitrile spot confirms the cyclization is complete.

Step 4: Isolation via Precipitation

  • Action: Cool the reaction mixture to room temperature, then pour it slowly into 50 mL of ice-cold distilled water while stirring vigorously.

  • Causality: The sudden shift in solvent polarity forces the hydrophobic 5-substituted pyrazol-3-amine out of solution, leaving polar impurities and excess hydrazine dissolved in the aqueous phase[4].

  • Self-Validation Check: A beige or white precipitate should form immediately. If the solution turns into a sticky oil, the water is not cold enough, or the product is highly impure.

Step 5: Final Purification

  • Action: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from n-propanol.

  • Causality: Recrystallization avoids the oxidative degradation commonly seen when 3(5)-aminopyrazoles are subjected to silica gel chromatography[3].

References[2] Title: Selective Synthesis of 3- or 5-Substituted Aminopyrazoles

Source: thieme-connect.com URL:[1] Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: encyclopedia.pub URL:[4] Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: mdpi.com URL:[5] Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: nih.gov URL:[3] Title: Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine Source: benchchem.com URL:

Sources

Technical Support Center: Optimizing Solubility of Pyrazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with pyrazole hydrochloride (HCl) salts. Pyrazole derivatives are highly valued in medicinal chemistry (e.g., as kinase inhibitors), but their weakly basic nature and rigid planar structures often lead to poor aqueous solubility.

Below, you will find a diagnostic workflow, field-tested troubleshooting FAQs, standardized experimental protocols, and comparative data to help you rationally overcome these formulation challenges.

Diagnostic Workflow for Solubility Troubleshooting

Before adding complex excipients, it is critical to diagnose the root cause of the poor solubility. The following workflow outlines the decision-making process for pyrazole HCl salts.

G Start Poor Pyrazole HCl Solubility Detected CheckMedia Check Dissolution Media (Is [Cl-] high?) Start->CheckMedia HighCl High [Cl-] (e.g., SGF) CheckMedia->HighCl LowCl Low [Cl-] (e.g., Water) CheckMedia->LowCl CommonIon Common Ion Effect. Action: Change Salt Form or Add Solubilizer HighCl->CommonIon Intrinsic Low Intrinsic Solubility. Action: Assess Solid State LowCl->Intrinsic Excipients Screen Cyclodextrins (e.g., HP-β-CD) CommonIon->Excipients Intrinsic->Excipients SolidState Amorphous Solid Dispersion or Nanosuspension Intrinsic->SolidState

Caption: Diagnostic workflow for troubleshooting pyrazole hydrochloride salt solubility issues.

Troubleshooting Guide & FAQs

Q1: My pyrazole HCl salt dissolves well in pure water, but precipitates immediately in Simulated Gastric Fluid (SGF). What is happening? A: This is a classic manifestation of the common ion effect [1]. SGF contains a high concentration of chloride ions (from HCl and NaCl). According to Le Chatelier's principle, the excess chloride ions in the media shift the solubility product ( Ksp​ ) equilibrium of the pyrazole hydrochloride salt toward the solid state, suppressing its dissolution [1].

  • Solution: If the common ion effect is severe, consider switching to a non-halide salt form (e.g., mesylate, sulfate, or phosphate) [2]. Alternatively, formulate the HCl salt with solubilizing excipients like cyclodextrins or surfactants to keep the free base in solution once it dissociates.

Q2: I want to use cyclodextrins to improve the solubility of my pyrazole derivative. Which one should I choose? A: For pyrazole-based kinase inhibitors, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the industry standards [3]. The pyrazole ring is highly lipophilic and fits well into the hydrophobic cavity of the β-cyclodextrin torus, while the modified hydrophilic exterior ensures high aqueous solubility

Technical Support Center: Troubleshooting the Synthesis of 5-(2-Methoxyphenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 3-amino-5-arylpyrazoles—specifically 5-(2-methoxyphenyl)-2H-pyrazol-3-ylamine —is a fundamental transformation in medicinal chemistry, often utilized to build complex heterocyclic scaffolds ().

As a Senior Application Scientist, I frequently see researchers encounter bottlenecks during the condensation of 3-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate. This guide is designed to dissect the causality behind common experimental failures, provide a self-validating step-by-step protocol, and offer analytical solutions to keep your drug development pipeline moving.

Mechanistic Overview & Reaction Workflow

The formation of 5-(2-methoxyphenyl)-2H-pyrazol-3-ylamine proceeds via a two-step cascade: an initial intermolecular condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack on the nitrile carbon to close the pyrazole ring (1)[1]. Understanding this causality is critical; most byproducts arise when the rate of the initial condensation outpaces the rate of cyclization, allowing competing intermolecular reactions to dominate.

SynthesisPathway SM 3-(2-Methoxyphenyl)-3-oxopropanenitrile + Hydrazine Hydrate Hydrazone Hydrazone Intermediate (Incomplete Cyclization) SM->Hydrazone Condensation (Fast) Azine Azine Byproduct (Bis-condensation) SM->Azine Excess Ketone (Side Reaction) Product 5-(2-Methoxyphenyl)-2H-pyrazol-3-ylamine (Target Product) Hydrazone->Product Cyclization (Heat / Acid Catalyst) Oxidation Oxidation Products (Tars / Azo compounds) Product->Oxidation Air / Light Exposure (Degradation)

Fig 1: Mechanistic workflow and byproduct pathways in 3-amino-5-arylpyrazole synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to [M+H]+ = 190, but NMR indicates the pyrazole ring hasn't formed. What is this? A1: You have isolated the hydrazone intermediate (3-hydrazono-3-(2-methoxyphenyl)propanenitrile). The initial condensation of hydrazine with the ketone is rapid, but the subsequent intramolecular attack of the terminal nitrogen onto the nitrile group has a much higher activation energy barrier. Causality & Fix: This stalling occurs if the reaction is run at room temperature or without an acid catalyst. To drive cyclization, use a protic solvent (like ethanol) and add a catalytic amount of acetic acid, then reflux for 4-8 hours. The acid protonates the nitrile carbon, making it more electrophilic and facilitating the ring closure.

Q2: I am observing a highly non-polar, high-molecular-weight byproduct. How do I prevent this? A2: This is likely the azine byproduct (bis-condensation). Because hydrazine is a bidentate nucleophile, if the local concentration of the β -ketonitrile is too high relative to hydrazine, both nitrogen atoms can react with two separate ketone molecules before cyclization occurs. Causality & Fix: Always add the β -ketonitrile solution dropwise to a solution containing a slight excess (1.2 - 1.5 equivalents) of hydrazine hydrate. This inverse addition ensures hydrazine is always in local excess, favoring the formation of the mono-hydrazone.

Q3: My isolated product is initially off-white but turns pink or brown upon storage. Is it degrading? A3: Yes. Aminopyrazoles are highly electron-rich heterocycles. The electron-donating 3-amino and 5-(2-methoxyphenyl) groups make the pyrazole core susceptible to single-electron oxidation by atmospheric oxygen, leading to radical coupling and the formation of colored azo compounds or polymeric tars. Causality & Fix: Store the synthesized 5-(2-methoxyphenyl)-2H-pyrazol-3-ylamine under an inert atmosphere (argon or nitrogen) at -20°C, protected from light. If purification is required, pass it through a short pad of silica gel to remove polar oxidation tars immediately before use in subsequent steps.

Q4: If I switch to methylhydrazine to synthesize an N-methylated analog, I get two distinct products. Why? A4: You are observing regioisomers . Unlike unsubstituted hydrazine (which yields tautomers that rapidly interconvert), substituted hydrazines like methylhydrazine are unsymmetrical. The primary amine terminal ( NH2​ ) and the secondary amine terminal ( NH−CH3​ ) can attack the ketone first, leading to a mixture of 1-methyl-3-amino-5-(2-methoxyphenyl)pyrazole and 1-methyl-5-amino-3-(2-methoxyphenyl)pyrazole. Causality & Fix: The regioselectivity depends heavily on the solvent and pH. To favor the 5-amino isomer, conduct the reaction under strictly neutral or slightly basic conditions to control which nitrogen acts as the primary nucleophile.

Standard Experimental Protocol

To ensure a self-validating system, follow this optimized protocol for synthesizing 5-(2-methoxyphenyl)-2H-pyrazol-3-ylamine. Each step contains a visual or analytical check to confirm the reaction is proceeding correctly.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(2-methoxyphenyl)-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add glacial acetic acid (1.0 mL) to the solution. This acts as a catalyst to activate the nitrile group for subsequent cyclization.

  • Addition: Cool the mixture to 0°C in an ice bath. Add hydrazine hydrate (64% in water, 15.0 mmol, 1.5 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution will turn slightly yellow, indicating the rapid formation of the hydrazone intermediate.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 6 hours.

    • Self-Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 1:1). The product spot will be highly UV-active and stain intensely with ninhydrin due to the primary amine.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize the acetic acid.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol/water to yield the pure aminopyrazole.

Analytical Profiling & Quantitative Data

The table below summarizes the key analytical markers used to differentiate the target product from common byproducts during LC-MS and NMR analysis.

CompoundLC-MS [M+H]+1H NMR Marker (DMSO-d6)Visual Appearance
Target Product 190.1 δ 5.50 (s, 1H, pyrazole-CH), δ 4.70 (br s, 2H, NH2​ )Off-white solid
Hydrazone (Intermediate) 190.1 δ 4.05 (s, 2H, CH2​ -CN), lacks pyrazole-CHPale yellow oil/solid
Azine (Byproduct) 361.1Lacks NH2​ protons, complex aromatic regionYellow solid
Oxidation Tars >370Broad, unresolved baseline humpsPink/Brown/Dark Red

References

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.Beilstein Journal of Organic Chemistry, 2018, 14, 2789–2798.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.PMC (PubMed Central), 2021.

Sources

Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazole scaffolds are a cornerstone in pharmaceutical and agrochemical development, but controlling the substituent pattern on the pyrazole ring, particularly when using unsymmetrical starting materials, is a frequent and critical challenge.[1] Different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties, making the selective synthesis of a single isomer paramount.[2][3][4]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you gain control over your pyrazole synthesis and isolate the desired regioisomer efficiently.

The Challenge of Regioselectivity in Knorr Pyrazole Synthesis

The most common method for pyrazole synthesis is the Knorr reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two competing reaction pathways and potentially results in a mixture of two regioisomeric pyrazoles, which can be difficult and costly to separate.[2][6]

The diagram below illustrates the fundamental challenge:

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Potential Products R1_hydrazine R1-NH-NH2 (Substituted Hydrazine) Attack_C1 Attack at C=O (R2 side) R1_hydrazine->Attack_C1 Attack_C2 Attack at C=O (R3 side) R1_hydrazine->Attack_C2 R2_diketone R2-CO-CH2-CO-R3 (Unsymmetrical 1,3-Diketone) R2_diketone->Attack_C1 R2_diketone->Attack_C2 Regioisomer_A Regioisomer A (1,3,5-substituted) Attack_C1->Regioisomer_A Pathway A Regioisomer_B Regioisomer B (1,3,4-substituted) Attack_C2->Regioisomer_B Pathway B

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regiochemical outcome of my reaction?

A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a complex interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl group increase its electrophilicity, making it a more likely target for the initial nucleophilic attack by the hydrazine.[1][2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach to one of the carbonyl groups. The reaction will then preferentially occur at the less sterically hindered carbonyl.[1][2][7]

  • Reaction Conditions: This is often the most critical and easily adjustable set of parameters. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[2] Acidic conditions, for instance, can protonate the hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[2]

Q2: I'm getting a nearly 1:1 mixture of isomers. What is the first thing I should try to change?

A2: If you are observing poor regioselectivity, the most impactful first step is to change the solvent. Traditional solvents like ethanol often lead to mixtures.[3] Switching to a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), has been shown to dramatically improve regioselectivity, often favoring the formation of a single isomer.[2][3][8] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding capabilities.[2]

Q3: How does the nature of the hydrazine (e.g., arylhydrazine vs. alkylhydrazine) affect the outcome?

A3: The substituent on the hydrazine plays a crucial role. For instance, when reacting with the same dicarbonyl, phenylhydrazine and methylhydrazine can give different isomeric ratios. The electronic nature of the hydrazine substituent alters the nucleophilicity of the two nitrogen atoms. Furthermore, using a hydrazine salt (e.g., phenylhydrazine hydrochloride) versus the free base can completely reverse the regioselectivity, providing a powerful tool for targeting a specific isomer.[6]

Q4: How can I be certain which regioisomer I have synthesized?

A4: Unambiguous characterization of regioisomers is critical and is most reliably achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2] This technique identifies protons that are close in space. An observable cross-peak between the N-substituent (e.g., the protons of an N-methyl group) and a proton on a C-substituent (e.g., a C5-aryl group) provides definitive proof of their spatial proximity and thus confirms the regiochemistry.[2][9]

Troubleshooting Guide: Improving Regioselectivity

This section provides a logical workflow and detailed protocols to systematically address and resolve issues of poor regioselectivity.

G start Problem: Poor Regioselectivity (Isomer Mixture) q_solvent Are you using a standard solvent (e.g., EtOH)? start->q_solvent a_solvent Action: Switch to a fluorinated solvent (HFIP or TFE). [Protocol 1] q_solvent->a_solvent Yes q_ph Have you tried modifying the pH? q_solvent->q_ph No a_solvent->q_ph a_ph Action: Add catalytic acid (e.g., AcOH) or base. Or use hydrazine salt. [Protocol 2] q_ph->a_ph No q_temp Is the reaction run at elevated temperature? q_ph->q_temp Yes a_ph->q_temp a_temp Action: Lower the reaction temperature to favor kinetic control. q_temp->a_temp Yes q_preformation Consider a two-step approach? q_temp->q_preformation No a_temp->q_preformation a_preformation Action: Pre-form and isolate the hydrazone intermediate before cyclization. q_preformation->a_preformation Yes end Success: High Regioselectivity q_preformation->end No a_preformation->end

Caption: A troubleshooting workflow for improving regioselectivity.

Data-Driven Solvent Selection

The choice of solvent can be the most effective strategy for controlling regioselectivity. The table below summarizes experimental data comparing the regioisomeric ratio of products from the reaction of 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine in various solvents.

SolventIsomer A : Isomer B RatioPredominant IsomerReference
Ethanol (EtOH)55 : 45Mixture[3]
Isopropanol (i-PrOH)60 : 40Mixture[8]
Acetic Acid (AcOH)80 : 20A[2]
Trifluoroethanol (TFE)>95 : 5A[3]
Hexafluoroisopropanol (HFIP)>99 : 1 A [2]

Isomer A: 1,5-dimethyl-3-(4-methoxyphenyl)-1H-pyrazole Isomer B: 1,3-dimethyl-5-(4-methoxyphenyl)-1H-pyrazole

Experimental Protocols
Protocol 1: Highly Regioselective Synthesis Using a Fluorinated Solvent (HFIP)

This protocol leverages the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve excellent regioselectivity.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to create a 0.2 M solution.

  • Reagent Addition: To this stirring solution, add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diketone is consumed (typically 2-12 hours).

  • Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity.

  • Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and definitively by 2D NOESY analysis.

Protocol 2: pH Control for Regioisomer Inversion Using Hydrazine Salts

This protocol demonstrates how using a hydrazine hydrochloride salt can invert the regioselectivity compared to the reaction with the free hydrazine base, providing access to the alternative regioisomer.[6]

  • Reaction Setup: To a solution of the trichloromethyl enone (1.0 equiv) in methanol (0.1 M), add arylhydrazine hydrochloride (1.2 equiv).

  • Reaction Conditions: Stir the mixture at room temperature and monitor by TLC. The reaction typically proceeds to completion within a few hours.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by column chromatography or crystallization to yield the 1,3-regioisomer.

  • Comparative Experiment: To obtain the 1,5-regioisomer, repeat the reaction using the free arylhydrazine base (1.2 equiv) instead of the hydrochloride salt under the same conditions.[6] This allows for the selective synthesis of either isomer from the same starting material.

Alternative Strategies for Regiocontrol

When the Knorr condensation proves intractable for achieving the desired selectivity, several alternative methods can be employed:

  • [3+2] Cycloadditions: 1,3-dipolar cycloaddition reactions, for instance between a diazo compound and an alkyne, can offer excellent and predictable regiocontrol based on the electronic properties of the reacting partners.[10][11][12]

  • Synthesis from Hydrazones: A two-step approach where a hydrazone is first formed from a ketone and then reacted with a suitable partner can provide a single regioisomer. This method bypasses the initial ambiguity of the dicarbonyl reaction.[13]

  • Multi-component Reactions: One-pot, multi-component strategies have been developed that often exhibit high regioselectivity.[3]

By understanding the underlying principles of steric and electronic control, and by systematically manipulating reaction conditions as outlined in this guide, researchers can overcome the challenge of regioisomer formation and efficiently synthesize the target pyrazole derivatives.

References
  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. BenchChem Technical Support.
  • (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem Technical Support.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2009). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.
  • (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • MDPI. (2023).
  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • (2022).
  • RSC Publishing. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2019).
  • IntechOpen. (2022).
  • ResearchGate. (2025).
  • ACS Publications. (2008).

Sources

Technical Support Center: Pyrazol-3-ylamine Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazol-3-ylamine (3-aminopyrazole) compounds. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stability issues, structural vulnerabilities, and degradation pathways you will encounter during drug development and synthesis.

This guide moves beyond basic protocols to explain the causality behind experimental failures, providing you with self-validating methodologies to ensure the integrity of your research.

FAQ 1: Core Stability & Degradation Mechanisms

Q1: Why do my pyrazol-3-ylamine samples lose purity or change color during long-term storage, and what are the exact degradation pathways?

Answer: Pyrazol-3-ylamines are inherently susceptible to three primary degradation pathways due to the electron-rich nature of the pyrazole ring and the primary amine group. Understanding the physical chemistry behind these pathways is the first step in preventing them:

  • Oxidative Degradation: The amine functional group and the pyrazole core are highly vulnerable to oxidation, a process often accelerated by trace transition metal ions or atmospheric oxygen. Mechanistically, this leads to the formation of pyrazole N-oxides. Further oxidative stress can cause deamination, releasing carbon dioxide and corresponding alkylamines (e.g., dimethylamine)[1].

  • Photolytic Tautomerization: Under UV light exposure, 3-aminopyrazole (3AP) undergoes a phototautomerization reaction, shifting to the 5-aminopyrazole (5AP) tautomer. Density Functional Theory (DFT) calculations confirm that the 3AP tautomer is thermodynamically more stable than 5AP by approximately 9.8 kJ/mol (Gibbs free energy). UV stress provides the activation energy to overcome this thermodynamic barrier, leading to sample heterogeneity[2].

  • Hydrolytic Cleavage: If your pyrazole derivative contains an ester substituent (e.g., at the 4-position), it will undergo rapid acid- or base-catalyzed hydrolysis in aqueous media, yielding 3-amino-1H-pyrazole-4-carboxylic acid[3].

G P3A Pyrazol-3-ylamine (Parent Compound) OxStress Oxidative Stress (O2, ROS, Metal Ions) P3A->OxStress HydroStress Hydrolytic Stress (Acid/Base, H2O) P3A->HydroStress PhotoStress Photolytic Stress (UV Light) P3A->PhotoStress DegOx Pyrazole N-oxides & Deamination Products OxStress->DegOx DegHydro Carboxylic Acids (via Ester Hydrolysis) HydroStress->DegHydro DegPhoto Phototautomerization (3AP -> 5AP) PhotoStress->DegPhoto

Caption: Primary degradation pathways of pyrazol-3-ylamines under environmental stress.

FAQ 2: Experimental Troubleshooting & Methodologies

Q2: How can I establish a self-validating protocol to accurately map the degradation profile of my specific pyrazol-3-ylamine derivative?

Answer: To accurately detect and quantify degradation, you must execute a Forced Degradation (Stress Testing) Study coupled with a stability-indicating HPLC method. The protocol below is self-validating because the neutralization step arrests the degradation precisely at the target timepoint, ensuring the HPLC profile reflects exact stress conditions without artifactual degradation during the queue time[1].

Step-by-Step Methodology: Forced Degradation Protocol

  • Stock Preparation: Dissolve the pyrazol-3-ylamine derivative in a mobile-phase-compatible solvent to yield a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate in a sealed vessel at 60°C for 24 hours. Crucial Step: Immediately neutralize with 1 mL of 0.1 N NaOH to quench the reaction, then dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 100 µg/mL.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 8 hours. Dilute to 100 µg/mL.

  • Thermal Stress: Place the solid compound in an oven at 80°C for 48 hours. Reconstitute directly to 100 µg/mL.

  • Analytical Resolution: Analyze all stressed samples against an unstressed control using a validated HPLC-UV/MS method to calculate mass balance and identify specific degradants[1].

Workflow Stock Prepare Stock (1 mg/mL) Acid 0.1 N HCl 60°C, 24h Stock->Acid Base 0.1 N NaOH 60°C, 24h Stock->Base Ox 3% H2O2 RT, 8h Stock->Ox Therm Solid State 80°C, 48h Stock->Therm Neut Neutralize & Dilute Acid->Neut Base->Neut Ox->Neut Therm->Neut HPLC HPLC-UV/MS Analysis Neut->HPLC

Caption: Self-validating forced degradation workflow for pyrazol-3-ylamine derivatives.

FAQ 3: Structural Optimization for Stability

Q3: My pyrazol-3-ylamine lead compound demonstrates poor metabolic and hydrolytic stability during in vitro screening. How can I logically optimize its structure?

Answer: Instability in biological assays (e.g., pH 8 buffers or liver microsomes) is rarely a failure of the pyrazole core itself, but rather the failure of labile peripheral functional groups.

  • Solving Hydrolytic Instability: Pyrazole ester derivatives degrade rapidly in basic buffers (t₁/₂ = 1-2 hours). Replacing the ester with bioisosteres such as amides or alkenes eliminates the electrophilic carbonyl carbon's susceptibility to hydroxide attack, extending the half-life to over 900 minutes while retaining target affinity[4].

  • Solving Metabolic Instability: Alkyl substituents on the pyrazole ring are prime targets for Cytochrome P450-mediated oxidation. Replacing a metabolically labile methyl group with a deuterated methyl (CD₃) leverages the kinetic isotope effect, increasing the activation energy required for C-H bond cleavage. Alternatively, utilizing an electron-withdrawing difluoromethyl (CHF₂) group reduces the overall electron density of the pyrazole core, protecting it from oxidative metabolism[5].

Table 1: Quantitative Impact of Structural Modifications on Pyrazole Stability

Modification StrategyOriginal Stability MetricOptimized Stability MetricMechanistic Causality
Ester to Amide Isostere t₁/₂ = ~1-2 hours (pH 8)t₁/₂ = 900 min (pH 8)Elimination of base-catalyzed ester hydrolysis pathway[4].
Methyl to Deuterated Methyl (CD₃) Rapid in vivo clearanceSuperior metabolic stabilityKinetic isotope effect slows CYP450-mediated oxidation[5].
Isopropyl to Difluoromethyl (CHF₂) Moderate plasma exposureEnhanced AUC & bioavailabilityElectron-withdrawing effect reduces oxidative liability[5].

FAQ 4: Storage and Handling Best Practices

Q4: What are the absolute best practices for storing pyrazol-3-ylamines to prevent spontaneous degradation before synthesis?

Answer: To ensure the long-term integrity of pyrazol-3-ylamines, strict environmental controls must be implemented to isolate the compound from the catalysts of its degradation pathways:

  • Temperature & Atmosphere: Store the compound at 2-8°C under an inert atmosphere (Nitrogen or Argon). This is critical to prevent auto-oxidation of the amine group[1][6].

  • Light Protection: Always use amber vials or opaque secondary containers. As established by matrix isolation IR spectroscopy, UV exposure induces phototautomerization, which compromises the structural homogeneity of your reagent[2].

  • Chemical Incompatibilities: Strictly isolate the compound from strong oxidizing agents, acid chlorides, and acid anhydrides. Contact with these reagents can trigger violent exothermic decomposition, releasing highly hazardous nitrogen oxides (NOx) and carbon monoxide[6][7].

References
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix MDPI[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase National Institutes of Health (NIH) [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease ACS Publications [Link]

Sources

Technical Support Center: Optimizing Crystallization of Pyrazole-Based APIs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of pyrazole crystallization.

Pyrazole derivatives (such as celecoxib, rimonabant, and various kinase inhibitors) present unique crystallization challenges. Their heterocyclic core contains adjacent hydrogen-bond donor (N–H) and acceptor (N) sites, leading to highly versatile supramolecular assemblies and unpredictable polymorphism. Furthermore, their high hydrophobicity frequently triggers liquid-liquid phase separation (LLPS), commonly known as "oiling out," which severely compromises API purity and morphology[1].

This guide provides mechanistic explanations, self-validating protocols, and quantitative benchmarks to resolve these specific issues.

Quantitative Benchmarks in Pyrazole Crystallization

To establish a baseline for your thermodynamic models, refer to the following field-validated quantitative parameters observed in pyrazole systems:

ParameterTypical Range / ValueMechanistic Impact on CrystallizationRef
N···N H-Bond Distance 2.855 Å – 2.890 ÅDefines the strength of the supramolecular framework (dimers vs. catemers). Falls within the strong H-bond range.[2]
N–H···N H-Bond Angle 157.8° – 158.4°Dictates the planarity, symmetry, and packing motif of the crystal lattice.[2]
Melting Temperature (Celecoxib) ~437.45 KHigh lattice energy requires precise solvent polarity selection to achieve optimal solubility and supersaturation.[3]
Enthalpy of Fusion (Celecoxib) ~35.93 kJ/molIndicates strong intermolecular forces; highly prone to rapid, uncontrolled precipitation upon cooling.[3]
Avrami Exponent (Amorphous) ~2.26 (at 378.15 K)Indicates athermal nucleation followed by 2-dimensional crystal growth; highly dependent on α -relaxation dynamics.[4]
FAQ 1: Troubleshooting Polymorphism and Solvate Formation

Q: My pyrazole compound keeps forming variable solvates instead of a stable, anhydrous polymorph. Why is this happening, and how can I control it?

The Causality: The 1H-pyrazole ring is a highly versatile supramolecular synthon. Because the pyrrole-type nitrogen (N1–H) and the pyridine-type nitrogen (N2) are adjacent, pyrazoles can establish multiple hydrogen-bonding topologies, forming dimers, trimers, tetramers, or infinite polymeric chains (catemers). When you use small, polar protic solvents like methanol, the solvent molecules act as competing hydrogen-bond donors and acceptors. They insert themselves between the pyrazole molecules, bridging them and resulting in stable solvates rather than anhydrous polymorphs. The steric bulk of your substituents (e.g., 4-aryl groups) further dictates whether the molecule is forced into a catemer or a dimer.

Pyrazole_Polymorphism A Pyrazole Core (Adjacent N-H Donor & N Acceptor) B Polar Protic Solvents (e.g., Methanol) A->B Solvent Interaction C Steric Hindrance (e.g., Bulky 4-Aryl Groups) A->C Substituent Effects D Solvate Formation (Bridged H-Bond Networks) B->D Competing H-bonds insert into lattice E Catemer Chains (1D Polymeric Structures) C->E High Steric Bulk forces open chains F Dimer/Trimer Rings (Closed Supramolecular Synthons) C->F Low Steric Bulk allows ring closure

Logical pathways of pyrazole hydrogen bonding leading to polymorphism and solvates.

Self-Validating Protocol: Anhydrous Polymorph Isolation

  • Solvent Screening: Eliminate short-chain alcohols. Select non-competing organic solvents (e.g., ethyl acetate, toluene, or CPME) that provide adequate solubility without acting as H-bond bridges[3].

  • Isothermal Crystallization: Amorphous pyrazoles (like celecoxib) undergo crystallization governed by α -relaxation dynamics[4]. Maintain an isothermal hold above the glass transition temperature ( Tg​ ) (e.g., 368.15 K to 378.15 K for celecoxib) to allow diffusion-controlled 2D crystal growth[4].

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the isolated crystals. System Validation: A true anhydrous polymorph will exhibit a sharp melting endotherm (e.g., ~437.45 K for Celecoxib Form III) without prior mass loss in TGA[3].

FAQ 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling or anti-solvent addition, my pyrazole API forms a milky emulsion before crystallizing, resulting in gummy, impure solids. How do I bypass this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the supersaturation trajectory of your process crosses the binodal curve before it crosses the metastable limit for solid nucleation[1]. The solution separates into a solvent-rich continuous phase and a solute-rich "oil" phase. Because the oil phase is highly concentrated and hydrophobic, it acts as an excellent solvent for structurally similar impurities, trapping them as the oil eventually solidifies into agglomerated, impure masses[5].

Oiling_Out_Workflow Start 1. Map Ternary Phase Diagram (API / Solvent / Antisolvent) Detect 2. In-situ PAT Monitoring (FBRM / ParticleView) Start->Detect Check Does trajectory cross Binodal (LLPS) curve? Detect->Check Adjust 3a. Adjust Solvent Ratio or Cooling Rate Check->Adjust Yes (Oiling Out Risk) Seed 3b. Introduce Seed Crystals in Metastable Zone Check->Seed No (Safe Zone) Adjust->Detect Cryst 4. Controlled Crystal Growth (High Purity & Morphology) Seed->Cryst

Self-validating PAT workflow for mitigating liquid-liquid phase separation (oiling out).

Self-Validating Protocol: LLPS Mitigation via PAT and Seeding

  • Thermodynamic Mapping: Construct a ternary phase diagram (API-Solvent-Antisolvent) at your operating temperatures (e.g., 25 °C to 40 °C) to identify the exact location of the solid-liquid equilibrium and the LLPS binodal boundary[1].

  • Trajectory Design: Design your cooling or anti-solvent addition rate so that the operating point enters the metastable zone but does not intersect the binodal curve[1].

  • In-Situ Monitoring (PAT): Insert a Process Analytical Technology (PAT) probe, such as ParticleView (real-time microscopy) or FBRM, into the crystallizer[6].

  • Targeted Seeding: Introduce 1-5% w/w high-purity seed crystals into the solution before the trajectory approaches the oiling-out boundary[6].

  • Validation Step: Monitor the PAT feed. System Validation: The process is validated if the PAT shows sharp chord lengths (crystal growth) and a complete absence of spherical droplet formation (coalescence of oil)[6].

FAQ 3: Enhancing Dissolution of Poorly Soluble Pyrazoles

Q: My isolated pyrazole API (e.g., Celecoxib) has excellent purity but terrible aqueous solubility (3–7 mg/mL), leading to poor bioavailability. How can crystallization engineering solve this?

The Causality: Pyrazoles like celecoxib are weakly acidic, highly hydrophobic, and possess high lattice energies, making it thermodynamically unfavorable for water molecules to break the crystal lattice[7]. To enhance dissolution, you must disrupt the highly ordered crystalline habit or trap the molecule in a higher-energy, metastable state (such as a co-crystal, a polymer-stabilized matrix, or a microemulsion-precipitated habit)[7][8].

Self-Validating Protocol: Polymer-Assisted Crystallization

  • Polymer Solution Preparation: Dissolve a hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose - HPMC) in the aqueous anti-solvent phase[8].

  • Supersaturation Generation: Solubilize the pyrazole API in a water-miscible organic solvent or a nonionic microemulsion (e.g., Tween 60/EtOH)[7].

  • Controlled Precipitation: Induce a "cool shock" (rapid cooling from 25 °C to 5 °C) while rapidly mixing the API solution into the polymer-loaded anti-solvent[7]. The polymer will adsorb onto the rapidly forming crystal nuclei, inhibiting extensive crystal lattice growth and modifying the crystalline morphology[8].

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD) and in-vitro dissolution testing. System Validation: PXRD should show broadened peaks or a modified crystalline morphology compared to the bulk API, and the dissolution profile must show a statistically significant increase in the release rate compared to plain celecoxib[8].

References
  • "Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE)" - MDPI - 2

  • "Characterization of a novel polymorphic form of celecoxib" - ResearchGate - 3

  • "Role of α-Relaxation on Crystallization of Amorphous Celecoxib above Tg Probed by Dielectric Spectroscopy" - ACS Publications - 4

  • "Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials" - Digital CSIC - Link

  • "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound" - ResearchGate - 1

  • "Effect of Liquid-Liquid Phase Separation During Crystallization" - LUTPub - 5

  • "Publication Spotlight - Janssen Employs PAT to Overcome Oiling Out" - MT.com - 6

  • "Crystallization of Celecoxib in Microemulsion Media" - Taylor & Francis - 7

  • "Celecoxib Crystallized from Hydrophilic Polymeric Solutions Showed Modified Crystalline Behavior..." - ResearchGate - 8

Sources

Validation & Comparative

Comparative Efficacy of Methoxy-Substituted Pyrazole Inhibitors: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized to target kinases, amidases, and cyclooxygenases[1]. During lead optimization, modulating the electronic and steric properties of the pyrazole core via methoxy (-OCH3) substitution can drastically alter target affinity and selectivity.

This guide provides an objective, data-driven comparison of methoxy-substituted pyrazole inhibitors across three distinct therapeutic targets: N-Acylethanolamine-hydrolyzing acid amidase (NAAA) , Cyclin-Dependent Kinases (CDK2/4) , and Cyclooxygenase-2 (COX-2) / Anticancer pathways . By analyzing the causality behind these Structure-Activity Relationships (SAR), researchers can better predict when a methoxy substitution will act as a binding enhancer or a steric liability.

Mechanistic Causality of Methoxy Substitution

The pharmacological impact of a methoxy group is dictated by the delicate balance between its electronic and steric contributions:

  • Electronic Effects (+M / -I): The methoxy group is strongly electron-donating via resonance (+M effect), which increases the electron density of the pyrazole or adjacent phenyl rings[2]. This enhanced electron density can strengthen π−π stacking interactions or improve the hydrogen-bond accepting capability of the oxygen atom.

  • Steric Bulk: The methyl moiety of the -OCH3 group occupies a significantly larger spatial volume than a hydrogen, fluorine, or simple methyl group. In highly constrained binding pockets (such as the ATP-binding site or deep hydrophobic grooves), this bulk causes severe steric clashes with the protein backbone, overriding any electronic benefits[3][4].

SAR Logic Tree mapping methoxy-pyrazole substitutions to target efficacy.

Comparative Efficacy: Target-Specific SAR Analysis

A. NAAA Inhibitors (Steric Penalty)

Pyrazole azabicyclo[3.2.1]octane sulfonamides are developed as potent, non-covalent inhibitors of human NAAA[3][5]. SAR studies reveal that the 3-position of the pyrazole ring is highly sensitive to steric bulk. While a 3-methyl substitution yields high potency, replacing it with an electron-donating 3-methoxy group results in a complete loss of detectable activity[3]. This indicates that the NAAA catalytic pocket cannot accommodate the spatial volume of the methoxy group.

B. CDK2/Cyclin A Inhibitors (Marginal Binding)

Non-ATP competitive inhibitors targeting the cyclin groove utilize phenylpyrazole scaffolds to block protein-protein interactions[4][6]. When evaluating these fragments, a 3-chloro substitution on the pyrazole yields potent inhibition. However, introducing a 3-methoxy group makes the compound 6-fold less potent, and a 4-methoxy substitution is entirely detrimental, showing no appreciable inhibition[4]. The larger volume of the methoxy substituent exceeds the available space in the primary hydrophobic pocket of the cyclin groove[4].

C. Anticancer / COX-2 Inhibitors (Affinity Enhancement)

In contrast to the constrained pockets of NAAA and CDKs, pyrazole derivatives targeting general cancer cell lines (often via COX-2 inhibition) benefit greatly from methoxy substitutions when placed on a flexible peripheral ring[2][7]. For instance, placing a methoxy group at the para position of a phenyl ring attached to the pyrazole core (e.g., Compound 16i) significantly enhances activity, yielding an IC50 of 2.2 µM against HCT-116 colorectal cancer cells[2]. Here, the methoxy group projects into a solvent-exposed region, optimizing electronic interactions without incurring steric penalties[2].

Quantitative Data Summary
Target / PathwayScaffold TypeSubstitutionEfficacy (IC50)Mechanistic Outcome
h-NAAA Azabicyclo-sulfonamide3-Methyl PyrazoleHighly Active (Low nM)Optimal pocket fit
h-NAAA Azabicyclo-sulfonamide3-Methoxy PyrazoleInactive (>50 µM)Severe steric clash[3]
CDK2/Cyclin A Phenylpyrazole FLIP3-Chloro PyrazolePotent (Reference)Favorable halogen bond
CDK2/Cyclin A Phenylpyrazole FLIP3-Methoxy Pyrazole6-fold less potent Marginal binding space[4]
CDK2/Cyclin A Phenylpyrazole FLIP4-Methoxy PyrazoleInactive Exceeds pocket volume[4]
HCT-116 (Cancer) Di-aryl Pyrazolep-Methoxy Phenyl2.2 ± 0.12 µM Enhanced π density[2]

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of these pyrazole derivatives.

Protocol 1: Fluorogenic Human NAAA Inhibition Assay

Causality Note: NAAA is a lysosomal enzyme; therefore, the assay buffer must be strictly maintained at an acidic pH (4.5) to ensure the enzyme remains in its catalytically active conformation.

  • Reagent Preparation: Prepare assay buffer containing 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, and 3 mM DTT, adjusted to pH 4.5.

  • Compound Dilution: Serially dilute the methoxy-pyrazole inhibitors in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human NAAA to the assay plates. Add the diluted inhibitors and pre-incubate for 30 minutes at 37°C to allow non-covalent equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., PAMCA - N-(4-methyl coumarin) palmitamide).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: ~320 nm, Emission: ~460 nm).

  • Data Validation: Calculate IC50 values using non-linear regression. A known active 3-methyl pyrazole inhibitor must be included as a positive control to validate assay sensitivity.

Step-by-step workflow for the high-throughput fluorogenic NAAA inhibition assay.
Protocol 2: Fluorescence Polarization (FP) Binding Assay for CDK2/Cyclin A

Causality Note: FP is utilized here because the rotation of a small fluorescent tracer slows down significantly when bound to the massive CDK2/Cyclin A protein complex, yielding high polarization. Displacement by an active pyrazole inhibitor frees the tracer, lowering the polarization signal.

  • Tracer Preparation: Synthesize a fluorescently labeled reference peptide (e.g., TAMRA-labeled native p21WAF1 pentapeptide).

  • Complex Assembly: Incubate recombinant CDK2 and Cyclin A2 proteins in assay buffer (HEPES pH 7.4, NaCl, DTT, Tween-20) to form the functional heterodimer.

  • Competitive Displacement: Add the methoxy-pyrazole fragments at varying concentrations to the CDK2/Cyclin A complex alongside a fixed concentration of the fluorescent tracer (typically 10-20 nM).

  • Equilibration: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Polarization Readout: Read the plate on an FP-capable reader. Calculate the millipolarization (mP) units.

  • Data Validation: Plot mP values against the log of the inhibitor concentration. The 3-chloro pyrazole variant must be used as a baseline comparator to validate the 6-fold efficacy drop of the 3-methoxy variant.

References

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355.[Link]

  • Liu, S., et al. (2013). Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. Journal of Medicinal Chemistry, 56(4), 1573-1582.[Link]

  • Dubal, G., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.[Link]

Sources

5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine vs. Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the 3-aminopyrazole scaffold represents a highly privileged pharmacophore. Specifically, 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine (MW: 189.21 Da) serves as a quintessential building block and fragment lead in Fragment-Based Drug Discovery (FBDD)[1]. It is primarily utilized to develop potent, ATP-competitive (Type I) kinase inhibitors targeting cell-cycle and DNA Damage Response (DDR) kinases, such as CHK1, CDKs, and Aurora kinases.

This guide objectively compares the mechanistic performance, selectivity, and binding kinetics of the 5-(2-methoxyphenyl)-aminopyrazole fragment against established commercial and clinical kinase inhibitors. By understanding the causality behind its structural interactions, researchers can better leverage this scaffold for next-generation drug development.

Mechanistic Overview: The Aminopyrazole Advantage

To understand why 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine is favored over older, promiscuous scaffolds, we must examine the thermodynamics of the kinase hinge region.

Most kinases possess a highly conserved ATP-binding pocket. The 3-aminopyrazole core acts as a bioisostere for the adenine ring of ATP.

  • The Causality of Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This creates a highly stable bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region (e.g., interacting with Glu85 and Cys87 in CHK1)[2].

  • The Causality of Selectivity: The 2-methoxyphenyl group at the 5-position is not merely structural filler. The phenyl ring projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the methoxy oxygen can act as a secondary hydrogen bond acceptor or dictate the torsion angle of the ring. This specific vector provides a critical handle for tuning kinome selectivity, preventing the broad-spectrum toxicity seen in early-generation inhibitors[3].

G DNA DNA Damage ATR ATR Kinase DNA->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 CHK1->CDC25 Inhibits Arrest Cell Cycle Arrest CDC25->Arrest Triggers Inhibitor Aminopyrazole Inhibitor Inhibitor->CHK1 Blocks Hinge Region Death Tumor Cell Death Inhibitor->Death Forces Mitotic Catastrophe

Mechanism of action: Aminopyrazole inhibitors block CHK1, preventing arrest and inducing tumor death.

Comparative Performance Data

When benchmarking a fragment lead like 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine, it must be compared against different classes of established inhibitors to validate its developmental trajectory.

Inhibitor / CompoundBinding ModeTarget ProfileMolecular WeightKey Structural AdvantageClinical / Research Utility
5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine Type I (DFG-in)CHK1, CDKs, Aurora (Fragment)189.21 DaHigh Ligand Efficiency (LE); Tunable 5-position vector.Ideal FBDD starting point for selective inhibitor design[4].
Staurosporine Type I (DFG-in)Pan-Kinase (Promiscuous)466.53 DaExtremely high affinity (sub-nM) due to extensive hydrophobic contacts.Universal positive control in assays; too toxic for clinical use.
Imatinib Type II (DFG-out)BCR-ABL, c-KIT, PDGFR493.60 DaBinds inactive kinase conformation, offering exquisite selectivity.Standard of care for CML; limited utility in DDR kinases.
Prexasertib Type I (DFG-in)CHK1 / CHK2412.45 DaHighly optimized pyrazine/pyrazole core for in vivo stability.Advanced clinical candidate for solid tumors.

Experimental Protocols: Validation & Kinetics

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay design. The following protocols are engineered to be self-validating, eliminating common artifacts associated with small-molecule screening.

Protocol A: Universal Kinase Inhibition Assay (ADP-Glo)

The Causality: Aromatic fragments like methoxyphenyl-pyrazoles can exhibit auto-fluorescence, leading to false positives in standard FRET-based assays. The ADP-Glo assay circumvents this by directly measuring the luminescent byproduct of ATP hydrolysis (ADP), making it a universal, sequence-independent validation system.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., CHK1) in a standardized buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine (in a 10-point titration curve, starting at 100 µM) into a 384-well plate. Add the kinase and incubate for 15 minutes at room temperature to allow hinge-region equilibration.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ value of the specific kinase) and the appropriate substrate. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes).

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence to calculate the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

The Causality: IC50​ values are inherently dependent on the ATP concentration used in the assay. To prove that the aminopyrazole is a true Type I reversible inhibitor, SPR is required to extract ATP-independent kinetic parameters ( Kon​ , Koff​ , and KD​ ). This confirms that binding is driven by the enthalpy of the bidentate hydrogen bonds rather than non-specific aggregation[4].

Step-by-Step Methodology:

  • Immobilization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS) until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the aminopyrazole fragment in running buffer (PBS-P+ with 2% DMSO to maintain solubility).

  • Injection (Association): Flow the compound over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Record the association rate ( Kon​ ).

  • Dissociation: Switch back to running buffer to monitor the dissociation phase ( Koff​ ).

  • Regeneration: If the compound does not fully dissociate, use a mild pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

G Step1 1. Sensor Chip Prep Immobilize Target Kinase Step2 2. Analyte Injection Flow Aminopyrazole Fragment Step1->Step2 Step3 3. Kinetic Profiling Measure Association (Kon) Step2->Step3 Step4 4. Buffer Wash Measure Dissociation (Koff) Step3->Step4 Output Data Output Calculate KD = Koff / Kon Step4->Output

Surface Plasmon Resonance (SPR) workflow for validating ATP-independent binding kinetics.

Conclusion

While blockbuster drugs like Imatinib dominate the Type II inhibitor space, the demand for highly selective Type I inhibitors targeting the DDR pathway (like CHK1) relies heavily on privileged scaffolds[5]. 5-(2-Methoxy-phenyl)-2H-pyrazol-3-ylamine provides an optimal balance of low molecular weight, high ligand efficiency, and a predictable bidentate hydrogen-bonding motif[1]. By utilizing rigorous, self-validating assays like ADP-Glo and SPR, researchers can confidently evolve this fragment into highly potent, clinical-grade therapeutics[6].

References

  • [4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • [6] Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.[Link]

  • [5] Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry (ACS).[Link]

  • [2] A patent review of CHK1 inhibitors (2019 – present). Taylor & Francis.[Link]

  • [1] Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry (ACS).[Link]

  • [3] Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. PubMed (NIH).[Link]

Sources

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